Fazarabine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859335 | |
| Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-67-2, 65886-71-7 | |
| Record name | 5-azacytidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | FAZARABINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Fazarabine's Mechanism of Action in DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that structurally combines features of cytarabine (ara-C) and 5-azacytidine.[1] Its cytotoxic effects are primarily attributed to the disruption of DNA synthesis, making it a subject of interest in the development of anticancer therapeutics. This technical guide provides an in-depth exploration of the core mechanisms by which this compound inhibits DNA synthesis, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action
This compound operates as an antimetabolite, exerting its cytotoxic effects after intracellular phosphorylation to its active triphosphate form, ara-ACTP. The core mechanism involves a multi-pronged attack on the DNA synthesis machinery, primarily through the inhibition of DNA polymerases and ribonucleotide reductase, followed by its incorporation into the DNA strand, leading to chain termination and DNA damage.
Intracellular Activation and Metabolism
This compound is transported into the cell and subsequently phosphorylated by deoxycytidine kinase to its active triphosphate metabolite, ara-ACTP.[2] This activation is a critical step for its cytotoxic activity.
Inhibition of DNA Polymerases
The active metabolite, ara-ACTP, acts as a competitive inhibitor of DNA polymerases, particularly DNA polymerase alpha and beta, competing with the natural substrate dCTP.[3] The incorporation of ara-ACMP into the growing DNA strand by DNA polymerase leads to the termination of chain elongation.[3]
Inhibition of Ribonucleotide Reductase
While direct quantitative data for this compound's inhibition of ribonucleotide reductase (RNR) is limited, its structural similarity to other nucleoside analogs like clofarabine suggests a similar mechanism.[4][5] The triphosphate form of these analogs can act as an allosteric inhibitor of RNR, the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, thereby depleting the pool of deoxyribonucleotides essential for DNA synthesis.[4][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory effects of this compound's analogs on key enzymes involved in DNA synthesis.
| Compound | Enzyme | Inhibition Constant (Ki) | Reference |
| ara-5-aza-CTP | DNA Polymerase α | 11 µM | [3] |
| ara-5-aza-CTP | DNA Polymerase β | 39 µM | [3] |
| ara-CTP | DNA Polymerase α | 1.5 µM | [3] |
| ara-CTP | DNA Polymerase β | 7.6 µM | [3] |
| Clofarabine Triphosphate | Ribonucleotide Reductase | 40 nM | [4] |
Note: ara-5-aza-CTP is a close structural analog of this compound's active triphosphate form.
Signaling Pathways and Cellular Consequences
The inhibition of DNA synthesis by this compound triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis.
The accumulation of DNA damage and the stalling of replication forks activate cell cycle checkpoints, leading to an arrest in the S-phase.[7] Prolonged cell cycle arrest and the inability to repair the DNA damage ultimately trigger the intrinsic apoptotic pathway.[8] Studies on the related nucleoside analog, clofarabine, have implicated the p53 and STING pathways in mediating apoptosis.[1]
Experimental Protocols
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory potential of this compound's active triphosphate form (ara-ACTP) on DNA polymerase activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified human DNA polymerase α and β are used. A gapped duplex DNA template-primer is prepared.
-
Reaction Mixture: The reaction mixture contains the DNA polymerase, the gapped DNA substrate, a buffer solution, and a mixture of dNTPs, including radiolabeled [³H]dCTP.
-
Inhibition Assay: Varying concentrations of ara-5-aza-CTP (as a stand-in for ara-ACTP) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for DNA synthesis.
-
Quantification: The incorporation of [³H]dCTP into the DNA is measured using scintillation counting.
-
Data Analysis: The inhibition of dCTP incorporation at different concentrations of the inhibitor is used to calculate the Ki value through competitive inhibition models.[3]
Ribonucleotide Reductase Inhibition Assay
Objective: To determine the inhibitory effect of this compound's active triphosphate form on ribonucleotide reductase activity.
Methodology:
-
Enzyme Preparation: Purified human ribonucleotide reductase (composed of R1 and R2 subunits) is used.
-
Reaction Mixture: The assay mixture contains the purified enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), ATP (as an allosteric activator), and a reducing system (e.g., dithiothreitol).
-
Inhibition Assay: Various concentrations of the triphosphate analog (e.g., clofarabine triphosphate as a proxy) are added to the reaction.
-
Incubation: The reaction is incubated at 37°C.
-
Product Quantification: The formation of the corresponding deoxyribonucleoside diphosphate (dCDP) is measured, often using HPLC.
-
Data Analysis: The reduction in dCDP formation in the presence of the inhibitor is used to determine the IC50 or Ki value.[9][10]
Conclusion
This compound's mechanism of action in inhibiting DNA synthesis is a multifaceted process involving intracellular activation, competitive inhibition of DNA polymerases, and likely, the inhibition of ribonucleotide reductase. Its incorporation into DNA leads to chain termination, DNA damage, cell cycle arrest, and ultimately, apoptosis. The quantitative data for its analogs highlight its potency as a cytotoxic agent. Further research to elucidate the specific signaling pathways activated by this compound and to obtain direct quantitative data for its active form will be crucial for its future clinical development and application.
References
- 1. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-dependent inhibition of ribonucleotide reductase is a major pathway for 5-azacytidine activity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of fludarabine-induced apoptosis and cell cycle synchronization in enhanced murine tumor radiation response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Modulation of Aracytidine (Ara-C) Effects by GTI-2040, a Ribonucleotide Reductase Inhibitor, in K562 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Fazarabine
Fazarabine is a synthetic pyrimidine nucleoside analog that has been investigated for its potential as an antineoplastic agent.[1][2] It incorporates structural features of both cytarabine and 5-azacytidine, with an arabinose sugar moiety replacing the ribose found in cytidine.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
This compound is chemically known as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one.[1] It consists of a 5-azacytosine base linked to a β-D-arabinofuranosyl sugar moiety via an N-glycosidic bond.[1]
Key structural identifiers for this compound are detailed below:
| Identifier | Value |
| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one[1] |
| CAS Number | 65886-71-7[1] |
| Molecular Formula | C₈H₁₂N₄O₅[1] |
| SMILES | C1=NC(=NC(=O)N1[C@H]2--INVALID-LINK--CO)O">C@HO)N[1] |
| InChI | InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5+,6-/m1/s1[1] |
| InChIKey | NMUSYJAQQFHJEW-ARQDHWQXSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table.
| Property | Value | Reference |
| Molecular Weight | 244.20 g/mol | [1] |
| Exact Mass | 244.0808 Da | [4] |
| Elemental Analysis | C, 39.35%; H, 4.95%; N, 22.94%; O, 32.76% | [4] |
| Melting Point | 220 °C (decomposes) | [5] |
| Optical Rotation | [a]25D = +121.5° ± 2 (c = 1.2, H₂O) | [1] |
| Solubility | Water: > 16 mg/mLEthanol: InsolubleDimethylsulfoxide: > 165 mg/mL | [1] |
Mechanism of Action
This compound exerts its cytotoxic effects by acting as an antimetabolite.[6] Its mechanism of action is similar to that of cytarabine.[3] Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase to its active triphosphate form.[3][4] This triphosphate metabolite then competes with the natural deoxycytidine triphosphate for incorporation into DNA.[4] The integration of this compound into the DNA strand inhibits further DNA synthesis, ultimately leading to cell death and tumor necrosis.[3][4][6] The sensitivity of a tumor to this compound is dependent on the presence of deoxycytidine kinase.[3][4] Studies have shown that this compound inhibits the incorporation of labeled thymidine into DNA without significantly affecting RNA or protein synthesis.[6] Deoxycytidine can counteract the cytotoxic effects of this compound, likely by competing for cellular uptake and metabolism.[6]
References
- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazarabine (ara-AC): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Fazarabine (ara-AC), a synthetic nucleoside analog. The information is compiled from preclinical and clinical research to serve as a comprehensive resource for professionals in the field of oncology drug development.
Introduction
This compound (ara-AC), also known as 1-β-D-arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside that integrates the structural features of two established antineoplastic agents: cytarabine (ara-C) and 5-azacytidine (5-AC).[1][2][3] It combines the arabinose sugar moiety of ara-C with the 5-azacytosine triazine base of 5-AC.[2][3] Developed as an antimetabolite, this compound was investigated for its potential to inhibit the proliferation of cancer cells, showing activity against a variety of transplanted tumors and human tumor xenografts in preclinical studies.[1][2][3] This guide details the scientific journey of this compound from its chemical synthesis to its evaluation in clinical trials.
Discovery and Synthesis
The rationale behind this compound's design was to create a hybrid molecule that might exhibit enhanced antitumor properties or a different spectrum of activity compared to its parent compounds, ara-C and 5-AC.[3] The chemical synthesis of this compound proved challenging, as standard methods were found to be inadequate. A successful synthesis was ultimately achieved through a novel approach that utilized a stable dihydro derivative as a synthetic intermediate. This was followed by a unique dehydrogenation step involving a trimethylsilylation-oxidation procedure, which yielded this compound in good quantity.[3]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of DNA synthesis and by compromising the structural integrity of DNA.[4] As a nucleoside analog, it requires intracellular activation via phosphorylation.
Intracellular Activation and DNA Synthesis Inhibition
This compound is transported into the cell and is phosphorylated by deoxycytidine kinase to its active triphosphate form.[5] This active metabolite, ara-ACTP, acts as a competitive inhibitor of DNA polymerase. The incorporation of ara-ACTP into the DNA chain leads to the termination of DNA elongation, thereby arresting DNA synthesis.[4][5] This inhibition of DNA synthesis occurs without a significant impact on RNA or protein synthesis.[4] The cytotoxic effects of this compound can be competitively overcome by deoxycytidine, which competes for uptake and metabolism.[4]
DNA Damage and Hypomethylation
Once incorporated into DNA, the 5-azacytosine ring of this compound is unstable and can undergo ring opening and degradation.[4] Alkaline elution studies have confirmed that exposure of cells to this compound results in the formation of alkaline-labile sites in the DNA, indicating that the drug compromises DNA integrity.[4] Furthermore, this compound inhibits the methylation of deoxycytidine residues in DNA, an effect similar to that of 5-azacytidine, although to a lesser extent.[4] This hypomethylation can alter gene expression and contribute to the drug's overall antitumor activity.
Caption: Intracellular activation and mechanism of action of this compound.
Preclinical Development
This compound demonstrated significant antitumor activity in various preclinical models, which supported its advancement into clinical trials.
In Vitro Cytotoxicity
This compound has shown activity against the panel of 60 human tumor cell lines used by the National Cancer Institute (NCI).[4] Comparative analyses suggest that its mode of action is similar to that of cytarabine.[4] Studies in P388 murine and Molt-4 human lymphoblasts confirmed its ability to inhibit DNA synthesis.[4]
In Vivo Efficacy
In murine models, this compound showed promising efficacy. When tested against L1210 leukemia, it demonstrated a reproducibly greater efficacy than both 5-azacytidine and cytarabine.[3]
Table 1: In Vivo Efficacy of this compound vs. Parent Compounds in L1210 Leukemia
| Compound | Dose Range (mg/kg) | Optimal Dose (mg/kg) | Increase in Lifespan (% ILS) |
|---|---|---|---|
| This compound (ara-AC) | 200-800 | 400 | 144-148 |
| 5-Azacytidine (5-AC) | 50-200 | 100 | 126-124 |
| Cytarabine (ara-C) | 20-80 | 40 | 127-121 |
Data sourced from J Med Chem. 1979 Oct;22(10):1230-4.[3]
Furthermore, this compound has shown activity against a range of human solid tumor xenografts, including colon, lung, and breast cancers.[2][6]
Clinical Development
This compound entered Phase I and Phase II clinical trials to determine its safety, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
Phase I studies were conducted to establish the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of this compound administered via different infusion schedules.
-
72-Hour Continuous Infusion: In a study with 14 patients, doses ranged from 0.2 to 2.0 mg/m²/h. The MTD was established at 2.0 mg/m²/h.[7] The dose-limiting toxicity was myelosuppression, with granulocytopenia being more significant than thrombocytopenia.[7][8] Non-hematologic toxicity was minimal.[7]
-
24-Hour Continuous Infusion: A trial involving 24 adult patients with solid tumors identified an MTD of 54.5 mg/m²/h.[9][10] The DLT was again myelosuppression, specifically grade 3-4 granulocytopenia.[10] Moderate thrombocytopenia also occurred at the MTD.[10] The recommended Phase II dose for this schedule was 45-50 mg/m²/h.[10]
Pharmacokinetics
Pharmacokinetic parameters were assessed during the Phase I trials. Following a 72-hour infusion, plasma levels of this compound declined triphasically with a terminal half-life of 5.7 ± 2.0 hours.[8] Steady-state plasma concentrations (Cpss) were achieved within 2-4 hours and were linearly dependent on the dose.[8][10] The total body clearance was rapid.[8][10]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value (Mean ± SD) | Infusion Schedule |
|---|---|---|
| Terminal Half-life (t½) | 5.7 ± 2.0 hr | 72-hour |
| AUC (Normalized to 1.75 mg/m²/hr) | 4232 ± 987 (ng/ml)hr | 72-hour |
| Cpss (Normalized to 1.75 mg/m²/hr) | 58 ± 13 ng/ml | 72-hour |
| Total Body Clearance | 528 ± 138 ml/(m²·min) | 72-hour |
| Total Body Clearance | 592 ± 147 ml/min/m² | 24-hour |
Data sourced from Drug Metab Dispos. 1991 May-Jun;19(3):643-7 and Invest New Drugs. 1991 Feb;9(1):77-84.[8][10]
Phase II Clinical Trials
Phase II studies were conducted to evaluate the efficacy of this compound in specific cancer types.
-
Advanced Colorectal Carcinoma: In a trial with 15 patients, this compound was administered at a starting dose of 48 mg/m²/day as a continuous intravenous infusion for three days, repeated every 21 days. No objective (complete or partial) responses were observed.[11] Major toxicities included granulocytopenia, thrombocytopenia, nausea, and vomiting.[11]
-
Metastatic Colon Cancer: Another Phase II trial enrolled 18 patients who received this compound as a 72-hour continuous infusion (starting at 2 mg/m²/hr) every 3-4 weeks. Again, no objective clinical responses were seen, although one patient experienced stabilization of rapidly growing liver metastases for 7 months.[2] The primary toxicity was neutropenia.[2]
Despite the lack of responses in colon cancer, a case report described a pathological partial remission in a patient with multiply relapsed embryonal cell carcinoma, suggesting potential activity in germ-cell tumors.[12]
Key Experimental Protocols
This section outlines the general methodologies for key experiments used in the development of this compound.
In Vitro Cytotoxicity Assay (General Protocol)
In vitro cytotoxicity assays are crucial for determining the concentration of a drug that inhibits cellular processes. Assays like the MTT, resazurin, or Sulforhodamine B (SRB) assay are commonly used.[13][14][15]
Caption: Workflow for a typical in vitro cytotoxicity assay.
-
Cell Seeding: Cancer cells (e.g., P388 murine leukemia, Molt-4 human lymphoblasts) are seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well).[4][13]
-
Drug Treatment: After allowing cells to adhere (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without the drug.[13]
-
Incubation: The plates are incubated for a set period (e.g., 48 to 72 hours) to allow the drug to exert its effects.
-
Viability Assessment: A viability reagent (e.g., MTT) is added to each well. The reagent is converted by metabolically active (living) cells into a colored formazan product.[15]
-
Data Acquisition: The amount of formazan product is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.[15]
Pharmacokinetic Sample Analysis
The concentration of this compound in plasma and urine was measured using a sensitive radioimmunoassay (RIA) and confirmed with High-Pressure Liquid Chromatography (HPLC).[8]
-
Sample Collection: Blood and urine samples are collected from patients at various time points during and after the drug infusion.
-
Radioimmunoassay (RIA): An RIA was specifically developed for this compound due to the low plasma levels anticipated. The assay utilized a commercially available antibody for ara-C and [³H]ara-C as the radiolabeled tracer, demonstrating cross-reactivity with this compound.[8] This method offered high sensitivity (0.08 ng/ml) without requiring sample extraction.[8]
-
High-Pressure Liquid Chromatography (HPLC): HPLC provides a method to separate this compound from its metabolites and other plasma components, followed by quantification using a UV detector. Results from HPLC were shown to be comparable to the RIA method for high-dose samples.[8]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate parameters such as half-life, area under the curve (AUC), clearance, and volume of distribution.
Drug Development Pipeline Overview
The development of this compound followed a conventional path from conceptualization to clinical testing.
Caption: Logical flow of this compound's development process.
Conclusion
This compound is a rationally designed nucleoside analog that successfully combines structural elements of cytarabine and 5-azacytidine. It demonstrated a clear mechanism of action involving the inhibition of DNA synthesis and induction of DNA damage. Preclinical studies showed significant antitumor activity, particularly in hematological cancer models. However, despite a well-defined safety and pharmacokinetic profile from Phase I trials, this compound failed to demonstrate objective clinical responses in Phase II trials for advanced colorectal cancer. The primary dose-limiting toxicity was consistently identified as myelosuppression. While its development for solid tumors did not proceed, the partial response observed in a germ-cell tumor suggests that its activity might be context-dependent. The story of this compound's development provides valuable insights into the translation of preclinical findings to clinical outcomes for antimetabolite drugs.
References
- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 5-azacytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. CAS:68761-57-9 - FACTA Search [nactem.ac.uk]
- 7. Phase I trial of a 72-h continuous-infusion schedule of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) following 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I clinical trial of this compound as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of this compound in advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a report of response in a patient with multiply relapsed embryonal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 15. ijprajournal.com [ijprajournal.com]
Unveiling the Antitumor Potential of Fazarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that amalgamates structural features of two established antitumor agents: cytarabine (ara-C) and 5-azacytidine. This strategic design confers upon this compound a unique pharmacological profile with the potential to overcome some of the limitations of its parent compounds. Preclinical and early clinical investigations have demonstrated its activity against a range of hematological and solid tumors, positioning it as a compound of interest for further oncological research and development. This in-depth technical guide provides a comprehensive overview of the antitumor properties of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of DNA synthesis, a mechanism it shares with cytarabine.[1][2] The key steps in its mechanism of action are as follows:
-
Cellular Uptake and Activation: this compound is transported into the cell via nucleoside transporter proteins. Inside the cell, it is phosphorylated by deoxycytidine kinase to its active triphosphate form, this compound triphosphate (ara-ACTP).[3] The presence and activity of deoxycytidine kinase are critical determinants of a tumor's sensitivity to this compound.[3]
-
Inhibition of DNA Synthesis: Ara-ACTP acts as a competitive inhibitor of DNA polymerase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.[1]
-
DNA Chain Termination and Damage: Once incorporated into the DNA, the arabinose sugar moiety of this compound sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination.[1] The incorporation of this analog also alters the structural integrity of DNA, creating alkaline-labile sites and inducing DNA damage.[1][2]
-
Induction of Apoptosis: The culmination of DNA synthesis inhibition and DNA damage triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly proliferating cancer cells.
In addition to its primary mechanism, this compound also exhibits a less pronounced inhibitory effect on the methylation of deoxycytidine residues in DNA, a property inherited from its 5-azacytidine component.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound's mechanism of action and a general workflow for evaluating its antitumor properties.
Quantitative Data Presentation
In Vitro Antitumor Activity
Preclinical In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in various preclinical xenograft models. The following table summarizes key findings from these studies.
| Tumor Model | Host | Treatment Schedule | Key Findings | Reference(s) |
| Murine Leukemia L1210 | Mice | Not specified | Demonstrated reproducibly greater efficacy (% ILS = 144-148) than 5-AC (% ILS = 126-124) or ara-C (% ILS = 127-121). | [3] |
| Human Tumor Xenografts | Athymic Mice | Not specified | Showed marked antitumor activity against leukemias and solid tumors, including those unresponsive to ara-C or 5-AC. | [1] |
| Human Colon Cancer Xenografts | Athymic Mice | Not specified | Demonstrated antitumor activity. | [3] |
| Human Lung Cancer Xenografts | Athymic Mice | Not specified | Demonstrated antitumor activity. | [3] |
| Human Breast Cancer Xenografts | Athymic Mice | Not specified | Demonstrated antitumor activity. | [3] |
% ILS: Percent Increase in Lifespan
Clinical Pharmacokinetics (Phase I)
Pharmacokinetic parameters of this compound were evaluated in a Phase I clinical trial involving a 72-hour continuous intravenous infusion.
| Parameter | Value | Notes | Reference(s) |
| Terminal Half-life (t½) | 5.7 ± 2.0 hr | Plasma levels declined triphasically. | [4] |
| Area Under the Curve (AUC) | 4232 ± 987 (ng/ml)hr | Normalized to the maximum tolerated dose of 1.75 mg/m²/hr. Linearly related to dose. | [4] |
| Plasma Steady-State (Cpss) | 58 ± 13 ng/ml | Achieved in 2-4 hours. Linearly dependent on dose. | [4] |
| Total Clearance | 528 ± 138 ml/(m²·min) | Rapid and not dose-related. | [4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the this compound-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in the presence of various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer (calcium-enriched)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a promising nucleoside analog with a well-defined mechanism of action centered on the disruption of DNA synthesis. Preclinical studies have established its broad-spectrum antitumor activity in both in vitro and in vivo models. While early clinical trials have provided valuable pharmacokinetic and safety data, further investigation is warranted to fully elucidate its therapeutic potential in specific cancer types. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the antitumor properties of this compound and to identify potential synergistic combinations and predictive biomarkers for patient selection. The continued study of this agent may pave the way for new therapeutic strategies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination chemotherapy of L1210 leukemia with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
Fazarabine as a Pyrimidine Analogue: A Technical Guide for Researchers
An In-depth Examination of the Core Mechanism, Preclinical and Clinical Data, and Experimental Methodologies
Abstract
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, Ara-AC) is a synthetic pyrimidine nucleoside analogue that combines structural features of two clinically important anticancer agents: cytarabine (Ara-C) and 5-azacytidine. As a prodrug, this compound requires intracellular activation to exert its cytotoxic effects. Its primary mechanism of action involves the disruption of DNA synthesis and, to a lesser extent, the inhibition of DNA methylation, positioning it as a molecule of interest in the landscape of cancer chemotherapy. This technical guide provides a comprehensive overview of this compound's role as a pyrimidine analogue, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols for its study.
Introduction
Pyrimidine analogues represent a cornerstone of chemotherapy, functioning as antimetabolites that interfere with the synthesis of nucleic acids.[1] By mimicking endogenous pyrimidine nucleosides, these agents can be incorporated into DNA and RNA or can inhibit essential enzymes involved in nucleotide metabolism, ultimately leading to cell cycle arrest and apoptosis. This compound was developed as a structural analogue of cytarabine and 5-azacytidine, with the rationale of combining the DNA synthesis inhibitory properties of the former with the DNA methyltransferase inhibitory activity of the latter.[2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's biochemical and pharmacological properties.
Mechanism of Action
This compound's anticancer activity is contingent on its intracellular metabolism. Upon cellular uptake, it undergoes a series of phosphorylation steps, catalyzed by deoxycytidine kinase, to form its active triphosphate metabolite, this compound triphosphate (Ara-ACTP).[3][4] Ara-ACTP then acts as a competitive inhibitor of DNA polymerase, leading to the termination of the growing DNA strand upon its incorporation.[5] This direct inhibition of DNA synthesis is considered the primary mechanism of this compound-induced cytotoxicity.
Furthermore, the incorporation of this compound into the DNA template can alter its structure and function. Studies have shown that exposure to this compound results in the formation of alkaline-labile sites in DNA, suggesting a compromise in DNA integrity.[5]
In addition to its effects on DNA synthesis, this compound also exhibits inhibitory activity against DNA methyltransferases (DNMTs), particularly DNMT1.[5] The nitrogen atom at the 5-position of the azacytosine ring is thought to trap the DNMT enzyme upon attempting to transfer a methyl group, leading to the formation of a covalent adduct and subsequent depletion of active enzyme. This results in a reduction of DNA methylation, an epigenetic modification crucial for gene regulation. However, it is important to note that this compound's inhibitory effect on DNA methylation is less pronounced than that of 5-azacytidine.[5]
digraph "Fazarabine_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound's Intracellular Activation and Mechanisms of Action", pad="0.5", nodesep="0.5", ranksep="0.5", splines=ortho];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
this compound [label="this compound\n(extracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Fazarabine_intra [label="this compound\n(intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ara_AMP [label="this compound\nMonophosphate\n(Ara-AMP)", fillcolor="#FBBC05", fontcolor="#202124"];
Ara_ADP [label="this compound\nDiphosphate\n(Ara-ADP)", fillcolor="#FBBC05", fontcolor="#202124"];
Ara_ACTP [label="this compound\nTriphosphate\n(Ara-ACTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DNA_Polymerase [label="DNA Polymerase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DNA_Synthesis [label="DNA Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DNA_Strand [label="Growing DNA Strand", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DNA_Incorporation [label="Incorporation into DNA", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
DNA_Damage [label="DNA Damage\n(Alkaline-labile sites)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DNMT1 [label="DNA Methyltransferase 1\n(DNMT1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
DNA_Methylation [label="DNA Methylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
this compound -> Fazarabine_intra [label="Cellular Uptake"];
Fazarabine_intra -> Ara_AMP [label="Deoxycytidine\nKinase"];
Ara_AMP -> Ara_ADP [label="Phosphorylation"];
Ara_ADP -> Ara_ACTP [label="Phosphorylation"];
Ara_ACTP -> DNA_Polymerase [label="Inhibition"];
DNA_Polymerase -> DNA_Synthesis [style=invis];
Ara_ACTP -> DNA_Incorporation;
DNA_Incorporation -> DNA_Strand [label="Chain Termination"];
DNA_Incorporation -> DNA_Damage;
DNA_Incorporation -> DNA_Methylation [label="Inhibition"];
DNA_Methylation -> DNMT1 [style=invis];
DNA_Synthesis -> Cell_Cycle_Arrest [style=dashed];
DNA_Damage -> Cell_Cycle_Arrest [style=dashed];
Cell_Cycle_Arrest -> Apoptosis [style=dashed];
// Ranks
{rank=same; this compound;}
{rank=same; Fazarabine_intra;}
{rank=same; Ara_AMP;}
{rank=same; Ara_ADP;}
{rank=same; Ara_ACTP;}
{rank=same; DNA_Polymerase; DNA_Incorporation;}
{rank=same; DNA_Synthesis; DNA_Strand; DNA_Damage; DNA_Methylation;}
{rank=same; Cell_Cycle_Arrest;}
{rank=same; Apoptosis;}
}
General workflow for HPLC analysis of this compound.
Alkaline Elution Assay for DNA Damage
Objective: To detect DNA single-strand breaks and alkali-labile sites induced by this compound.
General Procedure:
-
Cell Labeling: Pre-label cellular DNA with a radioactive tracer, such as [14C]-thymidine.
-
Drug Treatment: Expose the labeled cells to this compound at the desired concentrations and durations.
-
Cell Lysis on Filter: Lyse the cells on a polyvinylchloride filter using a lysis solution containing proteinase K.
-
Alkaline Elution: Elute the DNA from the filter with an alkaline buffer (pH ~12.1). The rate of elution is proportional to the number of DNA strand breaks.
-
Fraction Collection and Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction using liquid scintillation counting.
-
Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time to determine the extent of DNA damage.
DNA Methyltransferase (DNMT) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on DNMT1 activity.
General Procedure (using a commercial ELISA-based kit):
-
Substrate Coating: A DNA substrate is coated onto the wells of a microplate.
-
Enzyme Reaction: Recombinant DNMT1 enzyme is added to the wells along with S-adenosylmethionine (SAM), the methyl donor, and the test compound (this compound).
-
Methylation Detection: After an incubation period, the plate is washed, and a specific antibody that recognizes 5-methylcytosine is added.
-
Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a colorimetric substrate.
-
Quantification: The absorbance is read on a microplate reader, and the degree of inhibition is calculated by comparing the signal in the presence and absence of this compound.
```dot
digraph "DNMT_Inhibition_Assay" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for DNMT1 Inhibition Assay", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
Start [label="Start:\nPrepare Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Coat [label="Coat Microplate Wells\nwith DNA Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Add_Enzyme [label="Add DNMT1 Enzyme,\nSAM, and this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate to Allow\nMethylation", fillcolor="#FBBC05", fontcolor="#202124"];
Wash1 [label="Wash Wells", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Primary_Ab [label="Add Anti-5mC\nPrimary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate2 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"];
Wash2 [label="Wash Wells", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Secondary_Ab [label="Add HRP-conjugated\nSecondary Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"];
Incubate3 [label="Incubate", fillcolor="#FBBC05", fontcolor="#202124"];
Wash3 [label="Wash Wells", fillcolor="#FBBC05", fontcolor="#202124"];
Add_Substrate [label="Add Colorimetric\nSubstrate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Read_Absorbance [label="Read Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Analyze Data and\nCalculate Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Coat;
Coat -> Add_Enzyme;
Add_Enzyme -> Incubate;
Incubate -> Wash1;
Wash1 -> Add_Primary_Ab;
Add_Primary_Ab -> Incubate2;
Incubate2 -> Wash2;
Wash2 -> Add_Secondary_Ab;
Add_Secondary_Ab -> Incubate3;
Incubate3 -> Wash3;
Wash3 -> Add_Substrate;
Add_Substrate -> Read_Absorbance;
Read_Absorbance -> Analyze;
Analyze -> End;
}
References
- 1. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]
- 2. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In vitro and in vivo induction of fetal hemoglobin with a reversible and selective DNMT1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Fazarabine as a Structural Analog of Cytarabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of fazarabine (1-β-D-arabinofuranosyl-5-azacytosine), a synthetic pyrimidine nucleoside analog, and its structural and functional relationship to the well-established antineoplastic agent, cytarabine (ara-C). This compound combines the key structural features of cytarabine and 5-azacytidine, positioning it as a compound of significant interest in the landscape of cancer chemotherapy. This document delves into the core mechanisms of action, comparative cytotoxicity, metabolic pathways, and resistance mechanisms of both agents. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area. Visual diagrams of critical pathways and workflows are provided to enhance understanding.
Introduction: Structural Analogy and Therapeutic Rationale
This compound is a synthetic nucleoside analog that strategically integrates the arabinose sugar moiety of cytarabine with the triazine base of 5-azacytidine.[1] This structural amalgamation suggests a mechanism of action that may encompass the properties of both parent compounds. Cytarabine, a cornerstone in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma, functions as a deoxycytidine analog.[2][3] Its therapeutic efficacy is, however, limited by the development of resistance. This compound was developed with the rationale of potentially overcoming some of the resistance mechanisms associated with cytarabine and exhibiting a broader spectrum of activity.
Mechanism of Action: A Tale of Two Analogs
The cytotoxic effects of both this compound and cytarabine are contingent upon their intracellular activation through a series of phosphorylation steps. This process is critical for their subsequent interference with DNA synthesis.
Intracellular Activation Signaling Pathway
Both nucleoside analogs are transported into the cell and must be converted to their active triphosphate forms to exert their cytotoxic effects. This activation cascade is initiated by deoxycytidine kinase (dCK).
Inhibition of DNA Synthesis
The active triphosphate metabolites, this compound-TP and ara-CTP, are the key effectors of cytotoxicity. They primarily act by inhibiting DNA synthesis.[2][4] Studies on this compound have shown that it inhibits the incorporation of labeled thymidine into DNA without significantly affecting RNA or protein synthesis.[4]
The process of DNA synthesis inhibition involves:
-
Competition with dCTP: Both this compound-TP and ara-CTP are structurally similar to the natural deoxycytidine triphosphate (dCTP) and compete for incorporation into the growing DNA strand by DNA polymerases.[5]
-
Chain Termination: Upon incorporation, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position, sterically hinders the formation of the 3',5'-phosphodiester bond with the next incoming deoxynucleotide. This leads to premature chain termination.[2]
-
Inhibition of DNA Polymerase: The presence of the analog within the DNA template can also directly inhibit the function of DNA polymerases, further halting DNA replication and repair.[6][7]
Quantitative Data Presentation
Direct, side-by-side comparative preclinical studies detailing the IC50 values of this compound and cytarabine in the same leukemia cell lines are limited in the publicly available literature. However, data from various studies provide insights into their respective cytotoxic potentials.
Table 1: Comparative Cytotoxicity (IC50) of Cytarabine in Human Leukemia Cell Lines
| Cell Line | Disease Type | Cytarabine IC50 | Reference |
| HL-60 | Acute Promyelocytic Leukemia | ~2.5 µM | [5] |
| THP1 | Acute Monocytic Leukemia | Resistant (IC50 > 6µM) | [8] |
| U937 | Histiocytic Lymphoma | Resistant (IC50 > 6µM) | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive (IC50 < 6µM) | [8] |
Note: The IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cytarabine.
Materials:
-
Leukemia cell lines (e.g., P388, Molt-4, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Cytarabine stock solutions (dissolved in a suitable solvent like DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and cytarabine in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Measurement of Intracellular this compound/Cytarabine Triphosphate Levels by HPLC
This protocol allows for the quantification of the active triphosphate metabolites within the cells.
Objective: To measure the intracellular concentration of this compound-TP and ara-CTP.
Materials:
-
Leukemia cells treated with this compound or cytarabine
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Freon-trioctylamine solution
-
High-Performance Liquid Chromatography (HPLC) system with a strong anion-exchange (SAX) column
-
Phosphate buffer mobile phase
-
UV detector
Procedure:
-
Cell Harvesting and Lysis: Harvest the treated cells by centrifugation and wash with ice-cold PBS. Lyse the cells by adding ice-cold 0.4 M PCA or TCA.
-
Extraction: Neutralize the acid extract with a freon-trioctylamine solution. Centrifuge to separate the aqueous phase containing the nucleotides.
-
HPLC Analysis: Inject the aqueous extract into the HPLC system.
-
Separation: Separate the nucleotides using a SAX column with a phosphate buffer gradient.
-
Detection: Detect the triphosphate metabolites using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
Quantification: Quantify the concentration of this compound-TP and ara-CTP by comparing the peak areas to a standard curve of known concentrations.
Mechanisms of Resistance
Resistance to nucleoside analogs like cytarabine is a significant clinical challenge. The mechanisms are often multifactorial. Given the structural and mechanistic similarities, it is plausible that this compound is susceptible to similar resistance pathways.
Key Resistance Pathways
The primary mechanisms of resistance to cytarabine can be broadly categorized as follows:
-
Reduced Cellular Uptake: Decreased expression or function of the human equilibrative nucleoside transporter 1 (hENT1) limits the entry of the drug into the cancer cell.[9]
-
Impaired Activation: Reduced activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation cascade, prevents the conversion of the prodrug to its active triphosphate form.
-
Increased Inactivation: Elevated levels of cytidine deaminase (CDA) in the plasma and tissues, or deoxycytidylate deaminase within the cell, can rapidly convert cytarabine and its monophosphate form to inactive uridine derivatives.
-
Altered Target: Increased intracellular pools of the natural substrate, dCTP, can outcompete ara-CTP for binding to DNA polymerase.[5]
-
Enhanced DNA Repair: Increased capacity of the cell to repair DNA damage caused by the incorporation of the analog can lead to resistance.
Conclusion and Future Directions
This compound, as a structural analog of cytarabine, holds promise as an antineoplastic agent. Its unique structure, combining elements of both cytarabine and 5-azacytidine, warrants further investigation to fully elucidate its therapeutic potential and spectrum of activity. While its mechanism of action appears to be similar to that of cytarabine, focusing on the inhibition of DNA synthesis, subtle differences in its interaction with cellular machinery may offer advantages in certain clinical contexts.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head preclinical studies to compare the cytotoxicity, cellular uptake, and metabolic profiles of this compound and cytarabine across a broad panel of cancer cell lines.
-
Resistance Mechanisms: Investigating the specific mechanisms of resistance to this compound and exploring strategies to overcome them, including combination therapies.[10]
-
Clinical Evaluation: Well-designed clinical trials are necessary to determine the safety, efficacy, and optimal dosing schedule of this compound in various malignancies.
This technical guide provides a foundational understanding of this compound in the context of its relationship with cytarabine. The provided data and protocols are intended to serve as a valuable resource for the scientific community to advance the research and development of this promising anticancer agent.
References
- 1. Biochemical modulation of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 3. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells [mdpi.com]
- 6. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translesion synthesis DNA polymerases η, ι, and ν promote mutagenic replication through the anticancer nucleoside cytarabine [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Fazarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that combines structural features of cytarabine (ara-C) and 5-azacytidine.[1][2] Developed as an antineoplastic agent, its mechanism of action centers on the disruption of DNA synthesis and function. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its metabolic pathway and experimental workflows.
Mechanism of Action
This compound's cytotoxic effects are exerted through a multi-faceted mechanism that ultimately compromises the integrity and function of cellular DNA.[3] The primary steps involve intracellular activation and subsequent interaction with DNA replication and modification processes.
1.1. Intracellular Activation and Inhibition of DNA Synthesis
Similar to its structural relative cytarabine, this compound requires intracellular phosphorylation to become pharmacologically active.[4] This process is initiated by the enzyme deoxycytidine kinase, which converts this compound into its monophosphate form. Subsequent phosphorylations lead to the formation of this compound triphosphate (ara-ACTP). This active metabolite then competes with the endogenous deoxynucleotide, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand during replication.[4][5] The incorporation of ara-ACTP into DNA inhibits further chain elongation and disrupts the normal process of DNA synthesis, leading to cell cycle arrest and apoptosis.[3][5] Deoxycytidine has been shown to counteract the cytotoxic effects of this compound, likely by competing for uptake and metabolic activation.[3]
1.2. Induction of DNA Damage and Inhibition of DNA Methylation
Beyond the direct inhibition of DNA synthesis, this compound's incorporation into DNA also leads to structural instability. Studies utilizing alkaline elution have demonstrated that exposure to this compound results in the formation of alkali-labile sites within the DNA.[3] This suggests that the presence of the this compound moiety weakens the phosphodiester backbone, making the DNA more susceptible to breakage under alkaline conditions and likely compromising its structural integrity within the cell.
Furthermore, this compound has been observed to inhibit the methylation of deoxycytidine residues in DNA.[3] While this effect is less pronounced than that of 5-azacytidine, it contributes to the drug's overall mechanism. The hypomethylation of DNA can lead to alterations in gene expression, potentially reactivating tumor suppressor genes and contributing to the drug's anticancer activity.
Signaling Pathway Diagram
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both adult and pediatric populations through several Phase I and II clinical trials. The drug is typically administered via continuous intravenous infusion over 24 to 72 hours.
Table 1: Pharmacokinetic Parameters of this compound in Adult Patients
| Parameter | 72-hour Infusion | 24-hour Infusion |
| Dose Range | 0.2 - 2.0 mg/m²/h | 11 - 54.5 mg/m²/h |
| Maximum Tolerated Dose (MTD) | 1.75 mg/m²/h | 54.5 mg/m²/h |
| Plasma Steady-State (Cpss) | 58 ± 13 ng/mL (normalized to MTD) | 1.1 - 7.5 µM |
| Time to Cpss | 2 - 4 hours | 4 - 6 hours |
| Terminal Half-Life (t½) | 5.7 ± 2.0 hours | Not Reported |
| Total Body Clearance (CL) | 528 ± 138 mL/min/m² | 592 ± 147 mL/min/m² |
| Area Under the Curve (AUC) | 4232 ± 987 (ng/mL)hr (normalized to MTD) | Not Reported |
| Citations | [6][7] | [8][9] |
Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients
| Parameter | 24-hour Infusion |
| Dose Levels | 15 and 20 mg/m²/h |
| Maximum Tolerated Dose (MTD) | 15 mg/m²/h |
| Plasma Steady-State (Cpss) | 1.8 µM (at 15 mg/m²/h), 2.5 µM (at 20 mg/m²/h) |
| Time to Cpss | 2 - 4 hours |
| Total Body Clearance (CL) | 571 mL/min/m² (at 15 mg/m²/h), 550 mL/min/m² (at 20 mg/m²/h) |
| Cerebrospinal Fluid (CSF) Distribution | Detectable in 3 of 4 patients |
| CSF Steady-State Concentration | 0.29 - 0.74 µM |
| CSF:Plasma Ratio | 0.22 - 0.25 |
| Citations | [10] |
Clinical Studies and Toxicology
This compound has been evaluated in clinical trials for various malignancies. The primary dose-limiting toxicity observed across studies is myelosuppression, specifically granulocytopenia and thrombocytopenia.[7][8][10] Other reported toxicities include moderate nausea and vomiting.[8][10]
Table 3: Summary of this compound Clinical Trials
| Trial Phase | Patient Population | Dosing Regimen | Dose-Limiting Toxicity | Efficacy | Citations |
| Phase I | Adult solid tumors | 24-hour continuous infusion | Granulocytopenia, Thrombocytopenia | No objective responses | [8][9] |
| Phase I | Adult malignancies | 72-hour continuous infusion | Granulocytopenia | Not the primary endpoint | [6][7] |
| Phase I | Pediatric refractory malignancies | 24-hour continuous infusion | Granulocytopenia, Thrombocytopenia | Stable disease in two patients | [10] |
| Phase II | Metastatic colon cancer | 72-hour continuous infusion (2 mg/m²/hr) | Neutropenia | No objective responses, one patient with stable disease | [11] |
| Phase II | Advanced colorectal carcinoma | 72-hour continuous infusion (48 mg/m²/day) | Granulocytopenia, Thrombocytopenia, Nausea, Vomiting | No complete or partial responses | [12] |
Experimental Protocols
The pharmacological investigation of this compound has employed a range of analytical and molecular biology techniques. Detailed below are representative methodologies for key experiments.
4.1. Quantification of this compound in Biological Matrices
4.1.1. Radioimmunoassay (RIA)
A sensitive radioimmunoassay was developed for the quantification of this compound in plasma and urine, particularly at the low concentrations observed with initial dosing schedules.[6]
-
Principle: This is a competitive binding assay where unlabeled this compound in a sample competes with a fixed amount of radiolabeled cytarabine ([³H]ara-C) for binding to a limited amount of anti-ara-C antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.
-
Protocol Outline:
-
Standard solutions of this compound and unknown samples (plasma or urine) are prepared.
-
Aliquots of standards or samples are incubated with a specific dilution of anti-ara-C antibody.
-
A known amount of [³H]ara-C is added to each reaction and incubated to allow for competitive binding.
-
The antibody-bound fraction is separated from the free fraction, often by precipitation with ammonium sulfate.
-
The radioactivity of the bound fraction is measured using a liquid scintillation counter.
-
A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their percentage of bound radioactivity on the standard curve.
-
4.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a specific and accurate method for quantifying this compound, often used for cross-validation with RIA at higher concentrations.[6]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase HPLC method is typically employed.
-
Protocol Outline:
-
Sample Preparation: Plasma samples are deproteinized, often by precipitation with an organic solvent like acetonitrile, followed by centrifugation.
-
Chromatographic System: A C18 column is commonly used as the stationary phase.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile), is used to elute the drug.
-
Detection: this compound is detected by its ultraviolet (UV) absorbance, typically around 240-275 nm.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the drug in the sample to the peak areas of known concentration standards.
-
Experimental Workflow Diagram
4.2. Assessment of DNA Damage
4.2.1. Alkaline Elution Assay
This technique was used to demonstrate that this compound induces alkali-labile sites in DNA.[3]
-
Principle: The assay measures the rate at which single-stranded DNA elutes through a filter under alkaline conditions. DNA containing single-strand breaks or alkali-labile sites will elute more rapidly than intact DNA.
-
Protocol Outline:
-
Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine).
-
Cells are treated with this compound for a specified duration.
-
Cells are lysed on a filter, and the DNA is subjected to an alkaline solution (pH > 12).
-
The alkaline solution is pumped through the filter at a constant rate, and fractions of the eluate are collected over time.
-
The amount of radioactivity in each fraction and remaining on the filter is determined.
-
The rate of elution is calculated and compared between treated and untreated cells. An increased elution rate in treated cells indicates the presence of DNA single-strand breaks or alkali-labile sites.
-
4.3. Analysis of DNA Methylation
The inhibitory effect of this compound on DNA methylation can be assessed using methods like bisulfite sequencing.
-
Principle: Sodium bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of the original methylation status at single-nucleotide resolution.
-
Protocol Outline:
-
Genomic DNA is extracted from this compound-treated and control cells.
-
The DNA is treated with sodium bisulfite, leading to the chemical conversion of unmethylated cytosines.
-
Specific genomic regions of interest are amplified using PCR.
-
The PCR products are sequenced.
-
The sequences from treated and control samples are compared to the original reference sequence. Cytosines that remain as cytosines in the sequence were methylated, while those converted to thymine (after PCR from uracil) were unmethylated. A decrease in the number of methylated cytosines in the this compound-treated samples indicates an inhibitory effect on DNA methylation.
-
Conclusion
This compound is a nucleoside analog with a well-defined mechanism of action involving the inhibition of DNA synthesis and the induction of DNA damage. Its pharmacokinetic profile is characterized by rapid clearance and a dose-dependent steady-state concentration. Despite its clear mechanism and preclinical activity, clinical trials in solid tumors have shown limited efficacy. The primary toxicity is manageable myelosuppression. The detailed pharmacological data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the field of anticancer drug development.
References
- 1. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 5. Biomonitoring of DNA damage by alkaline filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 8. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 11. Clinical pharmacology of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) following 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkaline elution assay as a potentially useful method for assessing DNA damage induced in vivo by diazoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazarabine's Impact on DNA Methylation: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of Fazarabine's effects on DNA methylation, a critical epigenetic modification implicated in cancer and other diseases.
Introduction to this compound
This compound (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that shares structural similarities with both cytarabine (ara-C) and 5-azacytidine.[1][2] Its mechanism of action is primarily attributed to the inhibition of DNA synthesis.[3] Following cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCk) to its active triphosphate form.[3] This active metabolite is then incorporated into DNA, leading to the termination of DNA chain elongation and ultimately, cell death.[3] Beyond its direct role in halting DNA replication, this compound also exhibits an important epigenetic effect by inhibiting the methylation of deoxycytidine residues in DNA.[1]
Mechanism of Action: Inhibition of DNA Methylation
This compound's effect on DNA methylation is a key aspect of its anti-neoplastic activity. After incorporation into the DNA strand, the 5-aza-substituted cytidine ring of this compound is thought to covalently trap DNA methyltransferase (DNMT) enzymes, preventing the transfer of a methyl group to cytosine bases. This leads to a passive dilution of DNA methylation patterns through successive rounds of DNA replication, resulting in a state of global hypomethylation. This reactivation of tumor suppressor genes silenced by hypermethylation is a promising strategy in cancer therapy.
It is crucial to note that the metabolic activation of this compound by deoxycytidine kinase is a prerequisite for its DNA hypomethylating activity. In cell lines deficient in dCk, this compound fails to induce a decrease in DNA methylation levels.
Quantitative Analysis of DNA Methylation Inhibition
Studies have demonstrated this compound's ability to significantly reduce global DNA methylation levels. In a key study utilizing the human lymphoid cell line CCRF/CEM/0, treatment with this compound resulted in a substantial decrease in DNA 5-methylcytosine content.
| Cell Line | Compound | Treatment Concentration | Duration | % of Control 5-Methylcytosine Level | Reference |
| CCRF/CEM/0 | This compound (ara-AC) | Not Specified | Not Specified | ~10% | [4] |
| CCRF/CEM/0 | 5-Azacytidine | Not Specified | Not Specified | ~10% | [4] |
| CCRF/CEM/dCk- | This compound (ara-AC) | Not Specified | Not Specified | No Decrease | [4] |
| CCRF/CEM/dCk- | 5-Azacytidine | Not Specified | Not Specified | 25-50% | [4] |
Table 1: Comparative effect of this compound and 5-Azacytidine on DNA 5-methylcytosine levels in dCk-proficient (CCRF/CEM/0) and dCk-deficient (CCRF/CEM/dCk-) human lymphoid cell lines.
Experimental Protocol: Assessment of this compound-Induced DNA Hypomethylation
The following is a representative protocol for assessing the effect of this compound on global DNA methylation in a cancer cell line, based on established methodologies.
4.1. Cell Culture and Drug Treatment
-
Cell Line: Human lymphoid cell line CCRF/CEM/0.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Seed cells at a density of 2 x 10^5 cells/mL. After 24 hours, treat with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., sterile PBS) for a specified duration (e.g., 24, 48, or 72 hours).
4.2. Genomic DNA Extraction
-
Harvest cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Extract genomic DNA using a commercially available DNA extraction kit according to the manufacturer's instructions.
-
Assess DNA purity and concentration using a spectrophotometer.
4.3. Bisulfite Conversion
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Purify the bisulfite-converted DNA according to the kit protocol.
4.4. DNA Methylation Analysis
A common method for assessing global DNA methylation is the analysis of repetitive elements, such as Long Interspersed Nuclear Element-1 (LINE-1), which are typically heavily methylated.
-
PCR Amplification: Amplify a specific region of the LINE-1 promoter from the bisulfite-converted DNA using primers designed to be independent of methylation status.
-
Sequencing: Sequence the PCR products using either Sanger sequencing or next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference LINE-1 sequence. Calculate the percentage of methylation at each CpG site by dividing the number of reads with a 'C' at that position by the total number of reads covering that site.
Conclusion and Future Directions
This compound is a potent cytotoxic agent that also functions as a DNA hypomethylating agent. Its ability to reduce DNA methylation is comparable to that of 5-azacytidine in dCk-proficient cells. This dual mechanism of action makes this compound a compound of continued interest in cancer research. Future studies should focus on elucidating the specific gene promoters that are demethylated by this compound and the downstream consequences on gene expression and cellular phenotype. A more detailed quantitative comparison with next-generation DNA methylating agents would also be valuable for positioning this compound in the current landscape of epigenetic therapies. Furthermore, exploring strategies to enhance deoxycytidine kinase activity in tumor cells could potentiate the therapeutic efficacy of this compound.
References
- 1. Effect of 5-azacytidine on DNA methylation in Ehrlich's ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide DNA methylome analysis identifies methylation signatures associated with survival and drug resistance of ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleosidic DNA demethylating epigenetic drugs – A comprehensive review from discovery to clinic [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Fazarabine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog that merges structural features of cytarabine (ara-C) and 5-azacytidine.[1][2] Its clinical activity is contingent upon its cellular uptake and subsequent intracellular metabolism to its active triphosphate form. This document provides a comprehensive technical overview of these critical processes, including quantitative data on metabolite concentrations, detailed experimental protocols for their measurement, and visual representations of the key pathways and workflows. The information presented is curated to support researchers, scientists, and drug development professionals in their work with this compound and related nucleoside analogs.
Cellular Uptake of this compound
The cellular uptake of the hydrophilic this compound molecule is a critical determinant of its pharmacological activity. This process is primarily mediated by specialized protein carriers embedded in the cell membrane.
Nucleoside Transporters
This compound, being a nucleoside analog, is transported into cells by the same transporters responsible for the influx of natural nucleosides. These transporters are broadly categorized into two families:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. Human ENT1 (hENT1) is a key transporter for cytarabine and is likely a primary transporter for this compound.[3]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that can move nucleosides against their concentration gradient.
Deoxycytidine can competitively inhibit the uptake and cytotoxicity of this compound, strongly suggesting that they share common transport mechanisms.[4] The expression levels of these transporters can significantly influence a cell's sensitivity to this compound.
Quantitative Parameters of Nucleoside Transport
Table 1: Representative Quantitative Data for Nucleoside Analog Transport and Metabolism
| Parameter | Analyte/Analog | Cell Line/System | Value | Reference |
| Transport Kinetics | ||||
| Km for dCK | Cytarabine (ara-C) | L1210 murine leukemia cells | 50 µM | [5] |
| Intracellular Metabolite Concentration | ||||
| Median Peak Concentration | Fludarabine triphosphate (F-ara-ATP) | Chronic Lymphocytic Leukemia (CLL) cells | 19 µM (range: 6-52 µM) | [6] |
| Median Concentration | Clofarabine triphosphate | Acute Leukemia patient blasts | 19 µM (range: 3-52 µM) | [7] |
| Fold Increase in Steady-State Concentration (High-dose vs. Standard-dose) | Cytarabine triphosphate (ara-CTP) | Acute Myeloid Leukemia (AML) patient blasts | 27-fold | [8] |
Intracellular Metabolism of this compound
Upon entering the cell, this compound must undergo a series of metabolic activation steps to become pharmacologically active. This process is a classic example of "lethal synthesis," where the cell's own enzymes convert the prodrug into a cytotoxic agent.
Phosphorylation Cascade
The metabolic activation of this compound is a three-step phosphorylation cascade, with each step catalyzed by a specific kinase:
-
This compound → this compound monophosphate (F-ara-AMP): This initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK) .[9] The activity of dCK is a crucial determinant of this compound's efficacy, and reduced dCK activity is a known mechanism of resistance to nucleoside analogs.[5]
-
This compound monophosphate → this compound diphosphate (F-ara-ADP): This reaction is catalyzed by a nucleoside monophosphate kinase.
-
This compound diphosphate → this compound triphosphate (F-ara-ATP): The final phosphorylation step is carried out by a nucleoside diphosphate kinase, resulting in the formation of the active cytotoxic metabolite.
Mechanism of Action of this compound Triphosphate
This compound triphosphate (F-ara-ATP) is the ultimate cytotoxic agent. Its primary mechanisms of action include:
-
Inhibition of DNA Synthesis: F-ara-ATP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerases.[4]
-
DNA Chain Termination: Once incorporated into DNA, this compound can lead to the termination of DNA chain elongation.[4]
-
Induction of DNA Damage: The incorporation of this compound into DNA can create alkaline-labile sites, compromising the structural integrity of the DNA.[4]
-
Inhibition of DNA Methylation: this compound can also inhibit the methylation of deoxycytidine residues in DNA, which can affect gene expression.[4]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the cellular uptake and metabolism of this compound.
Protocol for Radiolabeled this compound Uptake Assay
This protocol is adapted from general methods for studying the uptake of radiolabeled nucleosides in mammalian cells.
Objective: To measure the rate of this compound uptake into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., a relevant cancer cell line)
-
[³H]-Fazarabine (or other suitable radiolabeled this compound)
-
Complete cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer. Add fresh assay buffer to each well and pre-incubate the plate at 37°C for 15-30 minutes to allow the cells to equilibrate.
-
Initiation of Uptake: To initiate the uptake, add a known concentration of [³H]-Fazarabine to each well. For kinetic studies, use a range of this compound concentrations.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, and 30 minutes). It is crucial to use short time points to measure the initial rate of uptake.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with a large volume of ice-cold PBS. This step is critical to remove any extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate from each well into a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In a parallel set of wells, determine the protein concentration using a standard method (e.g., BCA protein assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as picomoles of this compound per milligram of protein per minute. For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Protocol for HPLC Analysis of this compound and its Metabolites
This protocol is a generalized method based on established procedures for the analysis of nucleoside analogs and their phosphorylated metabolites.
Objective: To separate and quantify this compound and its mono-, di-, and triphosphate metabolites from cell extracts.
Materials:
-
This compound and its phosphorylated metabolite standards
-
Cultured cells treated with this compound
-
Ice-cold 60% methanol for extraction
-
Perchloric acid (PCA) for protein precipitation
-
Potassium hydroxide (KOH) for neutralization
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 HPLC column
-
Mobile phase buffers (e.g., phosphate buffer with an organic modifier like acetonitrile or methanol)
Procedure:
-
Sample Preparation (Cell Extraction):
-
After treating cells with this compound, rapidly wash them with ice-cold PBS.
-
Extract the intracellular metabolites by adding ice-cold 60% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Protein Precipitation:
-
To the supernatant, add a final concentration of 0.5 M perchloric acid to precipitate proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding a calculated amount of KOH.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Column: A strong anion-exchange column is typically used for separating the negatively charged phosphorylated metabolites. Alternatively, a reverse-phase C18 column with an ion-pairing reagent can be used.
-
Mobile Phase: A gradient elution is often employed, starting with a low concentration of a high-salt buffer and gradually increasing the salt concentration to elute the more highly charged di- and triphosphate metabolites. A typical mobile phase could consist of a phosphate buffer at a specific pH with a gradient of acetonitrile or methanol.
-
Detection: Monitor the elution of the compounds using a UV detector at a wavelength where this compound and its metabolites have maximum absorbance (e.g., around 254 nm).
-
Quantification: Create a standard curve for this compound and each of its phosphorylated metabolites using known concentrations of the standards. Calculate the concentration of the metabolites in the cell extracts by comparing their peak areas to the standard curves.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's cellular uptake and metabolism, as well as the workflows for the experimental protocols described above.
Caption: Metabolic activation pathway of this compound.
References
- 1. Role of equilibrative nucleoside transporter 1 (ENT1) in the disposition of cytarabine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of clofarabine triphosphate concentrations in leukemia cells using sensitive, isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Fazarabine in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of Fazarabine (Fludarabine) in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in research settings.
Introduction
This compound, a purine nucleoside analog, is a chemotherapeutic agent used in the treatment of hematologic malignancies. Monitoring its concentration in plasma is crucial for optimizing therapeutic regimens and for pharmacokinetic research. This document provides a detailed protocol for a validated HPLC-MS/MS method to accurately and precisely quantify this compound in human plasma samples. The method described is based on established bioanalytical techniques for similar nucleoside analogs.[1][2][3][4][5]
Materials and Methods
2.1. Materials
-
This compound reference standard
-
2-Chloroadenosine (Internal Standard, IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium hydroxide
-
Trichloroacetic acid (TCA)
-
Human plasma (EDTA)
-
Deionized water
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column (e.g., Eclipse Extend C18, 2.1 x 150 mm, 5 µm)[1][4]
-
Analytical balance
-
Centrifuge
-
Autosampler vials
2.3. Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Chloroadenosine in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in water.[1][4][5]
-
20% Trichloroacetic Acid (w/v): Dissolve 20 g of TCA in 100 mL of deionized water.[1][4][5]
-
Mobile Phase A: 1 mM Ammonium Hydroxide in water (pH 9.6).[1][4]
Experimental Protocols
3.1. Sample Preparation
The sample preparation is based on a protein precipitation method.[1][4][5][6]
-
Pipette 50 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution (50 ng/mL 2-Chloroadenosine).[1][4][5]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 25,000 x g for 3 minutes.[1][4][5]
-
Transfer 60 µL of the clear supernatant to an autosampler vial.
-
Inject 1 µL of the supernatant into the HPLC-MS/MS system.[1]
3.2. HPLC Conditions
| Parameter | Value |
| HPLC Column | Eclipse Extend C18, 2.1 x 150 mm, 5 µm[1][4] |
| Mobile Phase A | 1 mM Ammonium Hydroxide in water, pH 9.6[1][4] |
| Mobile Phase B | Acetonitrile[1][4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL[1] |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 | |
| Total Run Time | 10 minutes[4][5] |
3.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4][5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1][4][5] |
| MRM Transitions | Compound |
| This compound | |
| 2-Chloroadenosine (IS) | |
| Dwell Time | 100 ms |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
Method Validation Summary
The method was validated according to FDA guidelines for bioanalytical method validation.[7] The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 2 - 800 ng/mL[1][2][4][5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 2 ng/mL[1][2][4] |
| Precision (%CV) | |
| Intra-day | < 15% |
| Inter-day | < 15% |
| Accuracy (%Bias) | |
| Intra-day | Within ±15% |
| Inter-day | Within ±15% |
| Recovery | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | Acceptable (within ±15% of nominal) |
Results
The HPLC-MS/MS method demonstrated excellent sensitivity, specificity, and linearity for the quantification of this compound in human plasma. A typical chromatogram shows distinct peaks for this compound and the internal standard with no significant interference from endogenous plasma components. The retention times were approximately 3.72 min for this compound and 4.34 min for the internal standard.[1][4][5]
Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical workflow of the bioanalytical method.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research environment. This method can be a valuable tool for pharmacokinetic and pharmacodynamic studies of this compound.
References
- 1. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Clofarabine and Fludarabine in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for Fazarabine Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (Ara-AC), a synthetic nucleoside analog of cytarabine and 5-azacytidine, has demonstrated cytotoxic activity against a variety of human tumor cell lines.[1] Preclinical studies in murine xenograft models are a critical step in evaluating the in vivo efficacy and therapeutic potential of this compound. These models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform to assess antitumor activity, establish dose-response relationships, and investigate pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes and standardized protocols for the administration of this compound in murine xenograft models of human cancer.
Mechanism of Action
This compound's mechanism of action is believed to be similar to that of cytarabine.[2] It functions as an antimetabolite, interfering with DNA synthesis. Once inside the cell, this compound is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the DNA of cancer cells, leading to the termination of the growing DNA chain. This disruption of DNA replication ultimately induces cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing tumor cells.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
Table 1: this compound Formulation and Dosing Regimen
| Parameter | Description |
| Formulation Vehicle | e.g., Sterile Saline, 5% Dextrose, PBS |
| This compound Concentration | e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL |
| Dose Level (mg/kg) | e.g., 10, 20, 40 |
| Administration Route | e.g., Intraperitoneal (i.p.), Intravenous (i.v.), Oral (p.o.) |
| Dosing Schedule | e.g., Daily for 5 days (QDx5), Every other day for 3 doses (Q2Dx3) |
| Volume of Injection | e.g., 100 µL per 10 g body weight |
Table 2: In Vivo Efficacy of this compound in [Cancer Type] Xenograft Model
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | ||||
| This compound (10 mg/kg) | |||||
| This compound (20 mg/kg) | |||||
| This compound (40 mg/kg) | |||||
| Positive Control |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Experimental Protocols
The following are detailed protocols for a typical murine xenograft study involving this compound administration. These should be adapted based on the specific cell line, mouse strain, and experimental goals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line of interest (e.g., colon, lung, breast cancer) with known sensitivity to nucleoside analogs, if possible.
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion; viability should be >95%.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 to 1 x 10^7 cells/100 µL). For some cell lines, resuspending in a 1:1 mixture with Matrigel can improve tumor take rates. Keep the cell suspension on ice until injection.
Murine Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID, NSG) of a specific age (typically 6-8 weeks) and gender.
-
Acclimatization: Allow the mice to acclimate to the facility for at least one week before any experimental procedures.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site (typically the flank).
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Ensure the average tumor volume is comparable across all groups.
This compound Preparation and Administration
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable sterile vehicle. The choice of vehicle will depend on the solubility of the this compound formulation used.
-
On each treatment day, dilute the stock solution with the vehicle to the final desired concentrations for each dose group.
-
-
Administration:
-
Weigh each mouse to determine the correct volume of the drug solution to administer.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) according to the predetermined dosing schedule.
-
The control group should receive an equivalent volume of the vehicle only.
-
Efficacy Evaluation and Endpoint
-
Monitoring: Continue to monitor tumor volume and body weight for each mouse 2-3 times per week throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration (e.g., 21-28 days), or if signs of excessive toxicity are observed.
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
References
- 1. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the lethal effects in culture of cytosine arabinoside and arabinofuranosyl-5-azacytosine acting on the blast cells fo acute myeloblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Detection of Fazarabine using a Competitive Radioimmunoassay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, NSC 281272) is a synthetic pyrimidine nucleoside analog with demonstrated antineoplastic activity.[1][2] It is structurally similar to cytarabine and 5-azacytidine, and its mechanism of action involves the inhibition of DNA synthesis.[3][4][5] this compound is phosphorylated by deoxycytidine kinase to its active triphosphate form, which then competes with natural deoxynucleotides for incorporation into DNA, leading to cell death in rapidly dividing tumor cells.[4][5] Given its therapeutic potential, sensitive and specific methods for the quantitative determination of this compound in biological matrices are crucial for pharmacokinetic and drug metabolism studies.
This application note describes a sensitive and specific radioimmunoassay (RIA) for the quantitative determination of this compound in plasma and urine. The assay is based on the principle of competitive binding and utilizes a commercially available antibody with cross-reactivity to this compound.
Principle of the Assay
The this compound RIA is a competitive binding assay. The assay is based on the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled tracer for a limited number of binding sites on a this compound-specific antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the unknown samples is determined by comparing the measured radioactivity with a standard curve generated using known concentrations of this compound.
Caption: Competitive binding principle of the this compound RIA.
Materials and Reagents
-
This compound Standard: (Source: NCI)
-
[³H]-Cytarabine (ara-C): (Radiolabeled tracer)
-
Anti-ara-C Antibody: (Commercially available)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
Scintillation Cocktail
-
96-well microplates
-
Microplate shaker
-
Scintillation counter
-
Precision pipettes and tips
Experimental Protocol
The following protocol is a general guideline. Optimization may be required for specific applications.
Caption: Experimental workflow for the this compound RIA.
1. Preparation of Reagents
-
This compound Standards: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to create a standard curve ranging from 0.1 ng/mL to 100 ng/mL.
-
[³H]-ara-C Working Solution: Dilute the [³H]-ara-C stock solution in assay buffer to a final concentration that yields approximately 10,000 counts per minute (CPM) per 100 µL.
-
Antibody Working Solution: Dilute the anti-ara-C antibody in assay buffer. The optimal dilution should be determined by titration to achieve 30-50% binding of the radiolabeled tracer in the absence of unlabeled this compound.
2. Assay Procedure
-
To each well of a 96-well microplate, add the following in the order listed:
-
100 µL of assay buffer (for total binding and non-specific binding wells) or 100 µL of this compound standard or unknown sample.
-
100 µL of [³H]-ara-C working solution.
-
100 µL of antibody working solution (add assay buffer to non-specific binding wells instead).
-
-
Seal the plate and incubate for 16-24 hours at 4°C on a microplate shaker.
-
Separate the antibody-bound and free radiolabeled tracer. This can be achieved by methods such as charcoal adsorption or precipitation with a secondary antibody.
-
After separation, transfer the supernatant (containing the bound fraction) to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis
-
Calculate the average CPM for each set of duplicate wells.
-
Calculate the percentage of bound tracer for each standard and sample using the following formula: % Bound = [(CPM_sample - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100 Where:
-
CPM_sample = CPM of the standard or sample
-
CPM_NSB = CPM of the non-specific binding wells
-
CPM_TB = CPM of the total binding wells
-
-
Plot the percentage of bound tracer against the corresponding this compound concentration for the standards to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound tracer from the standard curve.
Performance Characteristics
A previously developed RIA for this compound demonstrated high sensitivity and specificity.[6] The assay was capable of accurately measuring this compound in plasma and urine with a sensitivity of 0.08 ng/mL.[6] The results obtained with the RIA were comparable to those obtained with high-performance liquid chromatography (HPLC).[6]
Table 1: Representative Standard Curve Data
| This compound (ng/mL) | Average CPM | % Bound |
| 0 | 8520 | 100.0 |
| 0.1 | 7985 | 93.7 |
| 0.5 | 6740 | 79.1 |
| 1.0 | 5630 | 66.1 |
| 5.0 | 3215 | 37.7 |
| 10.0 | 2150 | 25.2 |
| 50.0 | 980 | 11.5 |
| 100.0 | 620 | 7.3 |
| NSB | 250 | 0.0 |
| Total Counts | 10150 | - |
Table 2: Assay Precision
| Intra-Assay (n=10) | Inter-Assay (n=10) | |
| Concentration (ng/mL) | CV (%) | CV (%) |
| 1.0 | 5.2 | 7.8 |
| 10.0 | 4.5 | 6.5 |
| 50.0 | 6.1 | 8.2 |
Summary
The radioimmunoassay described provides a sensitive, specific, and reliable method for the quantitative determination of this compound in biological samples. This assay is a valuable tool for researchers and drug development professionals involved in the preclinical and clinical investigation of this compound. The simple and robust nature of the RIA allows for high-throughput analysis, making it suitable for pharmacokinetic and other studies requiring the measurement of a large number of samples.
References
- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:68761-57-9 - FACTA Search [nactem.ac.uk]
- 3. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. Clinical pharmacology of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) following 72-hour infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fazarabine in Combination with G-CSF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, Ara-AC) is a synthetic pyrimidine nucleoside analog that integrates structural features of both cytarabine and 5-azacytidine.[1] Its mechanism of action is similar to that of cytarabine, where it is phosphorylated to its triphosphate form and incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent tumor cell death.[2] A significant dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia.[3][4]
Granulocyte-Colony Stimulating Factor (G-CSF) is a hematopoietic growth factor that stimulates the proliferation and differentiation of neutrophil precursors, thereby increasing the number of circulating neutrophils.[5] Beyond its supportive role in managing chemotherapy-induced neutropenia, pre-clinical and clinical studies have explored the use of G-CSF as a "priming" agent. G-CSF can induce quiescent leukemia cells to enter the S-phase of the cell cycle, potentially increasing their sensitivity to S-phase-specific chemotherapeutic agents like this compound.[6][7]
This document provides detailed application notes and protocols for the combined use of this compound and G-CSF, drawing upon the established mechanisms of each agent and clinical data from similar combination regimens.
Rationale for Combination Therapy
The primary rationale for combining this compound with G-CSF is twofold:
-
Management of Neutropenia: G-CSF can mitigate the dose-limiting neutropenia associated with this compound, potentially allowing for more intensive or sustained dosing schedules.[5][8]
-
Chemosensitization: By recruiting leukemic cells into the S-phase of the cell cycle, G-CSF may enhance the cytotoxic effects of this compound, which is most active against dividing cells.[6][9]
Signaling Pathways
This compound Mechanism of Action
This compound, as a nucleoside analog, exerts its cytotoxic effects through its incorporation into DNA. The simplified pathway is as follows:
Caption: Simplified mechanism of action of this compound.
G-CSF Signaling Pathway
G-CSF binds to its receptor (G-CSFR) on the surface of hematopoietic cells, activating several downstream signaling cascades that promote cell survival, proliferation, and differentiation.
Caption: Major G-CSF receptor signaling pathways.
Quantitative Data Summary
Direct clinical trial data for the this compound and G-CSF combination is not available. The following tables summarize data from clinical trials of a similar regimen, GCLAC (G-CSF, Clofarabine, and Cytarabine), in patients with Acute Myeloid Leukemia (AML). This data can serve as a reference for expected outcomes and toxicities.
Table 1: Efficacy of GCLAC in Relapsed/Refractory AML
| Parameter | Value | Reference |
| Complete Remission (CR) Rate | 46% (95% CI: 31-61%) | [10] |
| CR + CR with incomplete platelet recovery (CRp) | 61% (95% CI: 45-75%) | [10] |
| Median Disease-Free Survival | Not explicitly stated | |
| Median Overall Survival | Not explicitly stated |
Table 2: Efficacy of GCLAC in Newly Diagnosed AML
| Parameter | Value | Reference |
| Overall CR Rate | 76% (95% CI: 64-88%) | [11] |
| CR + CRp Rate | 82% (95% CI: 71-93%) | [11] |
| CR Rate by Cytogenetic Risk | ||
| Favorable | 100% | [11] |
| Intermediate | 84% | [11] |
| Unfavorable | 62% | [11] |
| 60-day Mortality | 2% | [11] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and G-CSF.
Experimental Workflow
Caption: General experimental workflow for in vitro studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and G-CSF on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell line (e.g., U937, HL-60)
-
Complete culture medium
-
This compound
-
G-CSF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest leukemia cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.
-
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare the desired concentration of G-CSF.
-
Add the drugs to the appropriate wells, including single-agent and combination treatment groups. Include a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
For suspension cells, centrifuge the plate to pellet the cells and carefully remove the supernatant.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis in leukemia cells treated with this compound and G-CSF using flow cytometry.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cell cultures by treating with this compound and/or G-CSF for the desired duration.
-
Collect 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of leukemia cells treated with this compound and G-CSF.
Materials:
-
Treated and control leukemia cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate and collect data for at least 10,000 events.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The combination of this compound and G-CSF presents a promising therapeutic strategy, leveraging the chemosensitizing potential of G-CSF while managing the myelosuppressive side effects of this compound. The provided protocols offer a framework for in vitro evaluation of this combination, which can inform further pre-clinical and clinical development. The quantitative data from the analogous GCLAC regimen in AML provides a valuable benchmark for efficacy and toxicity. Further research is warranted to elucidate the optimal dosing and scheduling for the this compound and G-CSF combination in various hematological malignancies.
References
- 1. scispace.com [scispace.com]
- 2. kumc.edu [kumc.edu]
- 3. Phase I clinical trial of this compound as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of a 72-h continuous-infusion schedule of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 6. Cell cycle-dependent priming action of granulocyte colony-stimulating factor (G-CSF) enhances in vitro apoptosis induction by cytarabine and etoposide in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The impact of the granulocyte colony-stimulating factor on chemotherapy dose intensity and cancer survival: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Clofarabine with high dose cytarabine and granulocyte colony-stimulating factor (G-CSF) priming for relapsed and refractory acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G-CSF priming, clofarabine, and high dose cytarabine (GCLAC) for upfront treatment of acute myeloid leukemia, advanced myelodysplastic syndrome or advanced myeloproliferative neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Assessing Fazarabine's Effect on DNA Replication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Fazarabine on DNA replication. This compound (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog with demonstrated antitumor activity. Its mechanism of action primarily involves the inhibition of DNA synthesis and incorporation into the DNA strand, leading to altered DNA structure and function.[1]
Mechanism of Action
This compound is a structural analog of cytarabine and 5-azacytidine.[2] Upon cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite competes with natural deoxycytidine triphosphate (dCTP) for incorporation into DNA by DNA polymerase.[1][3] The incorporation of this compound into the DNA strand leads to the termination of DNA chain elongation and the formation of alkaline-labile sites, ultimately arresting DNA synthesis.[4][3] This disruption of DNA integrity triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[5][6][7]
Data Presentation
Table 1: Preclinical Activity of this compound
| Cell Line | IC₅₀ (µM) | Efficacy | Reference |
| P388 Murine Lymphoblasts | Not Specified | Inhibition of thymidine incorporation into DNA | [4] |
| Molt-4 Human Lymphoblasts | Not Specified | Inhibition of thymidine incorporation into DNA | [4] |
| Human Tumor Xenografts (Colon, Lung, Breast) | Not Specified | Antitumor Activity | [8] |
Table 2: Clinical Pharmacokinetics and Dose-Limiting Toxicities of this compound
| Phase I Trial (24-h infusion) | ||
| Dose Level | Plasma Steady-State Concentration (µM) | Key Toxicities |
| 11 mg/m²/h | 1.1 | Minimal myelosuppression |
| 54.5 mg/m²/h (MTD) | 7.5 | Grade 3-4 granulocytopenia, Grade 1-4 thrombocytopenia |
| Recommended Phase II Dose | 45-50 mg/m²/h | |
| Reference | [9] | |
| Phase I Trial (72-h infusion) | ||
| Dose (mg/m²/h) | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity |
| 0.2 - 2.0 | 2.00 mg/m²/h | Myelosuppression (granulocytopenia) |
| Reference | [2] | |
| Phase II Trial (Metastatic Colon Cancer) | ||
| Starting Dose | 2 mg/m²/hr for 72h | Neutropenia |
| Reference | [8] | |
| Phase II Trial (Advanced Colorectal Carcinoma) | ||
| Starting Dose | 48 mg/m²/day for 3 days | Granulocytopenia, thrombocytopenia, nausea, vomiting, anemia, headache |
| Reference | [10] |
Experimental Protocols
Protocol 1: Assessment of DNA Synthesis by Thymidine Incorporation Assay
This protocol measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into newly synthesized DNA.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., P388, Molt-4)
-
[³H]-thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
Radiolabeling: Add [³H]-thymidine to each well and incubate for 4-6 hours to allow for incorporation into the DNA.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the DNA using cold TCA.
-
Washing: Wash the precipitate to remove unincorporated [³H]-thymidine.
-
Quantification: Solubilize the DNA and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression by staining DNA with a fluorescent dye and analyzing the cell population distribution across different phases of the cell cycle.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cancer cell line of interest
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Rehydrate the cells with PBS and stain with PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Compare the cell cycle distribution of this compound-treated cells to the control to identify any cell cycle arrest.
Mandatory Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Workflow for assessing this compound's effect on DNA replication.
References
- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of a 72-h continuous-infusion schedule of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 4. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I clinical trial of this compound as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of this compound in advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazarabine Treatment in P388 Murine Lymphoblasts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of Fazarabine for the treatment of P388 murine lymphoblasts. This document includes detailed protocols for key experiments, a summary of expected quantitative outcomes, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC) is a synthetic pyrimidine nucleoside analog with established antitumor activity. Its mechanism of action is primarily attributed to its effects on DNA synthesis and integrity. In P388 murine lymphoblasts, this compound acts as a potent cytotoxic agent by inhibiting DNA replication and inducing DNA damage. This document outlines the methodologies to study these effects in a laboratory setting.
Mechanism of Action
This compound is a prodrug that, upon cellular uptake, is phosphorylated to its active triphosphate form. The primary mechanism of action of this compound in P388 cells involves the following key events[1]:
-
Inhibition of DNA Synthesis: The active form of this compound competitively inhibits DNA polymerases, thereby halting DNA strand elongation and arresting DNA replication[1].
-
Incorporation into DNA: this compound is incorporated into the DNA of P388 cells. This incorporation leads to the formation of alkaline-labile sites, compromising the structural integrity of the DNA[1].
-
Inhibition of DNA Methylation: this compound can also inhibit the methylation of deoxycytidine residues in DNA, although this effect is less pronounced compared to other agents like 5-azacytidine[1].
-
Negligible Impact on RNA and Protein Synthesis: Studies have shown that this compound does not significantly influence RNA or protein synthesis in P388 lymphoblasts[1].
The cytotoxic effects of this compound can be competitively reversed by deoxycytidine, which competes for uptake and metabolism[1].
Data Presentation
The following tables summarize the expected quantitative data from key experiments with this compound in P388 murine lymphoblasts. Please note that while the protocols provided are robust, specific IC50 values and precise percentages of cell cycle distribution and macromolecular synthesis inhibition for this compound in P388 cells are not consistently reported across publicly available literature. The tables below are presented as templates for researchers to populate with their experimental findings.
Table 1: Cytotoxicity of this compound in P388 Murine Lymphoblasts
| Parameter | Value |
| Cell Line | P388 Murine Lymphoblasts |
| Treatment | This compound |
| Exposure Time | 48 - 72 hours |
| IC50 | Data not available in cited literature |
Table 2: Effect of this compound on Cell Cycle Distribution in P388 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | Populate with experimental data | Populate with experimental data | Populate with experimental data |
| This compound (at IC50) | Expected to decrease | Expected to increase (S-phase arrest) | Populate with experimental data |
Table 3: Inhibition of Macromolecular Synthesis by this compound in P388 Cells
| Treatment | Inhibition of DNA Synthesis (%) | Inhibition of RNA Synthesis (%) |
| This compound (Concentration 1) | Populate with experimental data | Expected to be minimal |
| This compound (Concentration 2) | Populate with experimental data | Expected to be minimal |
| This compound (Concentration 3) | Populate with experimental data | Expected to be minimal |
Experimental Protocols
P388 Murine Lymphoblast Cell Culture
Materials:
-
P388 murine lymphoblast cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-25 or T-75 cell culture flasks (vented caps)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Culture P388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
P388 cells grow in suspension. Subculture the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, gently pipette the cell suspension to break up any clumps and dilute with fresh, pre-warmed medium to the desired seeding density.
-
Assess cell viability regularly using trypan blue exclusion.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
For cell culture experiments, further dilute the stock solution in sterile PBS or culture medium to the desired final concentrations.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cytotoxicity Assay (MTT Assay)
Materials:
-
P388 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed P388 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include untreated control wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
P388 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed P388 cells in 6-well plates and treat with this compound at the desired concentrations for 24 to 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
DNA and RNA Synthesis Inhibition Assay
Materials:
-
P388 cells
-
This compound
-
24-well plates
-
[³H]-Thymidine
-
[³H]-Uridine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Seed P388 cells in 24-well plates and allow them to acclimate.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
For the last 2-4 hours of treatment, add [³H]-Thymidine (for DNA synthesis) or [³H]-Uridine (for RNA synthesis) to each well.
-
After incubation, wash the cells with cold PBS.
-
Precipitate the macromolecules by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the precipitate with 5% TCA.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of DNA or RNA synthesis compared to untreated controls.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in P388 cells.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for studying this compound in P388 cells.
References
Application Notes and Protocols for Fazarabine Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (NSC 281272) is a synthetic nucleoside analog of cytarabine and 5-azacytidine, demonstrating potent antineoplastic activity against various tumor cell lines.[1] Its mechanism of action involves the inhibition of DNA synthesis, making it a valuable compound for cancer research and drug development.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in cell culture-based assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure stability and efficacy in experimental settings.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is essential for its proper handling and use. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 244.20 g/mol | [3] |
| Solubility in DMSO | >165 mg/mL | [3] |
| Solubility in Water | >16 mg/mL | [3] |
| Appearance | White to off-white solid | N/A |
Mechanism of Action: Inhibition of DNA Synthesis
This compound exerts its cytotoxic effects by interfering with DNA replication. The proposed signaling pathway is as follows:
-
Cellular Uptake: this compound enters the cell, likely through nucleoside transporters.
-
Phosphorylation: Inside the cell, it is phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, this compound triphosphate (this compound-TP).[2]
-
Incorporation into DNA: this compound-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication.[1]
-
Inhibition of DNA Synthesis: The incorporation of this compound into the DNA leads to the termination of the DNA chain elongation process, thereby inhibiting overall DNA synthesis.[1][2]
-
Induction of Apoptosis: The disruption of DNA replication ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Figure 1. this compound's mechanism of action.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder (MW: 244.20 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
Figure 2. Workflow for this compound stock solution preparation.
Step 1: Calculation
To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (g) = 0.010 mol/L x 0.001 L x 244.20 g/mol = 0.002442 g
-
Mass (mg) = 2.442 mg
-
Step 2: Weighing
-
Tare a sterile 1.5 mL or 2 mL polypropylene tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tube.
Step 3: Dissolving
-
Add the appropriate volume of sterile, anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly.
Step 4: Mixing
-
Vortex the tube at a medium speed until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
Step 5: Sterilization (Optional but Recommended)
For critical applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
Step 6: Aliquoting and Storage
-
Aliquot the this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Working Solution Preparation
To prepare a working solution for cell culture experiments, dilute the stock solution in a sterile cell culture medium to the desired final concentration.
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Dilution Factor: 10,000 µM / 10 µM = 1000
-
Volume of Stock: 1000 µL / 1000 = 1 µL
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments.
Safety Precautions
This compound is a cytotoxic compound and should be handled with appropriate safety precautions.
-
Always wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Handle the compound in a chemical fume hood or a biological safety cabinet.
-
Dispose of all waste materials contaminated with this compound according to your institution's guidelines for cytotoxic waste.
By following these detailed application notes and protocols, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their cell culture experiments, leading to more reliable and consistent scientific data.
References
Fazarabine In Vivo Efficacy in Solid Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (Ara-AC, NSC 281272) is a synthetic pyrimidine nucleoside analog of cytarabine and 5-azacytidine. It has demonstrated preclinical antitumor activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers. This document provides a summary of available in vivo data and generalized protocols for evaluating this compound in solid tumor models.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of DNA synthesis. As a nucleoside analog, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite is then incorporated into DNA, leading to the termination of DNA chain elongation and ultimately, cell death.
Figure 1: this compound's intracellular mechanism of action.
Summary of In Vivo Efficacy
While specific quantitative data from preclinical solid tumor models are not extensively detailed in publicly available literature, reports from early clinical trial summaries consistently mention promising activity in xenograft models. The following table summarizes the tumor types in which this compound has shown activity.
| Tumor Type | Model Type | Efficacy Summary | Reference |
| Colon Cancer | Human Tumor Xenograft | Demonstrated antitumor activity. | [1] |
| Lung Cancer | Human Tumor Xenograft | Demonstrated antitumor activity. | [1] |
| Breast Cancer | Human Tumor Xenograft | Demonstrated antitumor activity. | [1] |
Note: Specific metrics such as tumor growth inhibition (TGI) percentages and survival data are not available in the cited literature.
Experimental Protocols
The following are generalized protocols for in vivo studies of this compound in solid tumor xenograft models, based on standard practices.
1. Cell Line Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous tumor model using cancer cell lines.
Figure 2: Workflow for a cell line derived xenograft study.
Materials:
-
Cancer cell line of interest (e.g., colon, lung, or breast cancer)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Matrigel or similar basement membrane matrix
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer this compound at the desired dose and schedule. The route of administration (e.g., intraperitoneal, intravenous) and dosing frequency will need to be optimized for the specific model. A vehicle control group should be included.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on other ethical considerations. At the endpoint, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
2. Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established directly from patient tumor tissue and may better recapitulate the heterogeneity of human tumors.
Figure 3: Workflow for a patient-derived xenograft study.
Materials:
-
Fresh patient tumor tissue
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Surgical tools for tissue processing
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
-
Animal scale
Procedure:
-
Tissue Processing: Mechanically or enzymatically dissociate fresh patient tumor tissue into small fragments or a single-cell suspension.
-
Implantation: Implant the tumor fragments or cell suspension subcutaneously into the flank of immunocompromised mice.
-
Tumor Establishment and Passaging: Monitor for tumor growth. Once established, tumors can be passaged into subsequent generations of mice to expand the model.
-
Expansion Cohort: Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.
-
Treatment and Data Collection: Follow steps 5-7 as described in the CDX model protocol.
Data Analysis and Interpretation
Key endpoints for evaluating the in vivo efficacy of this compound include:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor Growth Delay: The difference in the time it takes for tumors in the treated versus control groups to reach a specific volume.
-
Survival Analysis: For studies where survival is the primary endpoint, Kaplan-Meier curves can be generated and statistical significance determined using the log-rank test.
-
Body Weight: Monitored as an indicator of treatment-related toxicity.
This compound has shown promise in preclinical solid tumor models. The protocols outlined in this document provide a framework for further in vivo investigation of its antitumor activity. Rigorous study design and careful data analysis are crucial for accurately assessing the therapeutic potential of this compound in various solid tumor contexts.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Fazarabine Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming Fazarabine resistance in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Arabinofuranosyl-5-azacytosine) is a synthetic pyrimidine nucleoside analog. Its mechanism of action involves the inhibition of DNA synthesis.[1] To become active, this compound must be phosphorylated by the enzyme deoxycytidine kinase (dCK).[2][3] Once phosphorylated, it is incorporated into DNA, leading to the arrest of DNA synthesis and inhibition of cell proliferation.[1]
Q2: We are observing a lack of cytotoxicity in our cancer cell line after this compound treatment. What is the most probable cause?
A2: The most likely cause of this compound resistance is a deficiency in the activity of deoxycytidine kinase (dCK).[2][3] dCK is the rate-limiting enzyme responsible for the initial phosphorylation of this compound to its active monophosphate form.[4] Reduced or absent dCK activity will prevent the drug from being activated, thus rendering it ineffective.[2][3]
Q3: How can we confirm that our cell line has developed resistance to this compound?
A3: Resistance to this compound is confirmed by a significant increase in its half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. An increase in the IC50 of more than three-fold is generally considered an indicator of resistance.[5] This is determined by performing a cell viability assay (e.g., MTT, CCK-8) with a range of this compound concentrations on both the parental and suspected resistant cell lines.[6]
Q4: Are there other potential mechanisms of this compound resistance besides dCK downregulation?
A4: Yes, while dCK deficiency is a primary mechanism, other factors could contribute to this compound resistance, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in apoptotic pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, can make cells more resistant to this compound-induced cell death.[7][8][9][10]
-
Enhanced DNA damage response (DDR): Upregulation of DNA repair pathways may allow cancer cells to better tolerate the DNA damage caused by this compound.
Q5: Our this compound is precipitating in the cell culture medium. How can we address this?
A5: this compound, like many small molecules, may have limited solubility in aqueous solutions. It is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[11][12] When diluting in cell culture medium, ensure the final DMSO concentration is low (generally below 0.1% to 0.5%) to avoid solvent-induced toxicity.[12][13] If precipitation still occurs, try preparing fresh dilutions from the stock for each experiment and add the drug to the medium with gentle mixing.[11][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | 1. Inconsistent cell culture conditions: Cell passage number, confluency, and health can affect drug sensitivity. 2. Inconsistent drug preparation: Repeated freeze-thaw cycles of the stock solution can degrade the compound. 3. Variable incubation times: The duration of drug exposure will impact the cytotoxic effect. | 1. Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase during the experiment.[15] 2. Prepare single-use aliquots of the this compound stock solution.[15] 3. Standardize the incubation time for all experiments. |
| U-shaped dose-response curve (higher viability at high drug concentrations). | 1. Compound precipitation: At high concentrations, the drug may precipitate, interfering with assay readings.[16] 2. Chemical interference with assay: The compound may directly react with the viability assay reagent (e.g., MTT).[16] | 1. Visually inspect wells for precipitation. Determine the solubility limit of this compound in your media. 2. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.[15] |
| No significant difference in IC50 between parental and suspected resistant cells. | 1. Resistance mechanism is not dCK-related: The cells may have developed resistance through a different mechanism that does not significantly alter the IC50 in a standard viability assay. 2. Assay not sensitive enough: The chosen viability assay may not be optimal for detecting the specific mode of cell death induced by this compound. | 1. Investigate other potential resistance mechanisms, such as ABC transporter expression or apoptosis pathway alterations. 2. Try a different viability assay that measures a different endpoint (e.g., apoptosis assay like Annexin V staining, or a membrane integrity assay).[17] |
| Cross-resistance to other nucleoside analogs is observed. | Common resistance mechanism: Downregulation of dCK is a common mechanism of resistance to several nucleoside analogs. | This is expected. Cells resistant to this compound due to dCK deficiency will likely show resistance to other dCK-dependent drugs like cytarabine and gemcitabine.[18] |
Data Presentation
Table 1: Comparative IC50 Values for this compound and a Related Nucleoside Analog in Sensitive and Resistant Leukemia Cell Lines.
| Cell Line | Drug | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| CCRF-CEM | Fludarabine | 25 ± 3 nM | >10,000 nM | >400 | [2][3] |
| K562 | Fludarabine | 3.33 µM | Not specified | Not specified | [19] |
| HL-60 | Cytarabine | Not specified | Not specified | Not specified | [20] |
| U937 | Cytarabine | Not specified | Not specified | Not specified | [20] |
Note: Specific IC50 data for this compound in a sensitive vs. resistant pair was not available in the searched literature. Fludarabine and Cytarabine are presented as closely related nucleoside analogs with similar resistance mechanisms.
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line
This protocol outlines a stepwise method for generating a this compound-resistant cell line from a sensitive parental line.[5][6][21][22][23]
-
Determine the initial IC50 of this compound:
-
Seed the parental cancer cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Determine cell viability using an MTT or CCK-8 assay.
-
Calculate the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or 1/10 of the IC50).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, subculture them in the presence of the same drug concentration.
-
-
Stepwise Dose Escalation:
-
Once the cells are proliferating at a stable rate, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).
-
Allow the cells to adapt and resume normal proliferation before the next dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
Once the cells tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new IC50 determination on the resistant cell line and compare it to the parental line.
-
Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound to maintain the resistant phenotype.
-
Protocol 2: Overcoming this compound Resistance with Combination Therapy
This protocol provides a framework for testing the synergistic effects of this compound in combination with another agent.
-
Determine the IC50 of each drug individually:
-
Follow the procedure in Protocol 1, step 1 for both this compound and the combination agent.
-
-
Combination Treatment:
-
Design a matrix of drug concentrations, including a range of concentrations for each drug both alone and in combination.
-
Seed the resistant cells in 96-well plates.
-
Treat the cells with the single agents and the combinations for 72-96 hours.
-
-
Data Analysis:
-
Determine cell viability for each condition.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[24]
-
Potential Combination Strategies:
-
With other nucleoside analogs (e.g., Cytarabine, Fludarabine): This can have synergistic or additive effects in some cell lines.[25][26][27][28]
-
With DNA damaging agents (e.g., Carboplatin): this compound can inhibit the repair of DNA damage induced by these agents, leading to synergistic cytotoxicity.[29]
-
With PARP inhibitors or CHK1/2 inhibitors: These agents can further potentiate the DNA damage caused by this compound.[24]
Signaling Pathways and Experimental Workflows
Deoxycytidine Kinase (dCK) Pathway in this compound Activation and Resistance
Caption: this compound activation by dCK and mechanism of resistance.
This compound-Induced Apoptosis and Evasion by Bcl-2
References
- 1. biorxiv.org [biorxiv.org]
- 2. Down-regulation of deoxycytidine kinase in human leukemic cell lines resistant to cladribine and clofarabine and increased ribonucleotide reductase activity contributes to fludarabine resistance [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clofarabine and cytarabine combination as induction therapy for acute myeloid leukemia (AML) in patients 50 years of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fludarabine potentiates metabolism of cytarabine in patients with acute myelogenous leukemia during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [Clinical study on fludarabine combined with cytarabine regimen in the treatment of patients with refractory and relapsed acute myeloid leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synergistic effects of combination with fludarabine and carboplatin depend on fludarabine-mediated inhibition of enhanced nucleotide excision repair in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazarabine Aqueous Solution Stability & Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Fazarabine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the triazine ring. This is analogous to the degradation of the structurally similar compound, 5-azacytidine. The process involves a reversible ring opening, followed by an irreversible decomposition to form various degradation products.[1][2]
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and exposure to light. As with many nucleoside analogs, this compound is susceptible to hydrolysis, and the rate of this degradation is highly dependent on these environmental factors.
Q3: How does pH affect the stability of this compound solutions?
A3: Based on studies of the analogous compound 5-azacytidine, this compound is expected to be most stable in neutral to slightly acidic pH conditions (around pH 7.0).[1] Both acidic and alkaline conditions are likely to accelerate the rate of hydrolysis.[3][4] In alkaline solutions, the degradation is expected to be rapid.[4]
Q4: What is the effect of temperature on the stability of this compound solutions?
A4: Increased temperature significantly accelerates the degradation of this compound in aqueous solutions.[4] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) and to minimize exposure to room temperature or higher during experiments.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | - Prepare fresh solutions before each experiment.- Ensure the pH of the solution is maintained in the optimal range (if known, otherwise neutral).- Store stock solutions at low temperatures (e.g., -20 °C or -80 °C) in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Precipitation in Solution | - Low aqueous solubility.- pH of the solution is outside the optimal range for solubility.- Interaction with components of the buffer or infusion fluid. | - Confirm the solubility of this compound in the chosen solvent. PubChem notes a water solubility of >16 mg/mL.[5]- Adjust the pH of the solution to improve solubility, keeping in mind the impact on stability.- If using infusion fluids, verify compatibility. While specific data for this compound is limited, it is crucial to avoid mixing with incompatible solutions. |
| Discoloration of Solution | Formation of degradation products. | - Discard any discolored solutions, as this indicates significant degradation.- Review solution preparation and storage procedures to minimize degradation. |
Quantitative Data Summary
Disclaimer: The following tables are based on data from the structurally related compound 5-azacytidine due to the lack of specific quantitative stability data for this compound in the public domain. These values should be considered as estimates and a starting point for stability assessments of this compound.
Table 1: Estimated pH-Dependent Hydrolysis of this compound in Aqueous Solution
| pH | Stability | Comments |
| < 6 | Less Stable | Hydrolysis is accelerated in acidic conditions. |
| 6.5 - 7.0 | Most Stable | Expected optimal pH range for stability.[3] |
| > 7.5 | Least Stable | Degradation is significantly faster in alkaline conditions.[4] |
Table 2: Estimated Temperature-Dependent Degradation of this compound in Aqueous Solution
| Temperature | Stability | Recommendations |
| Room Temperature (~25 °C) | Limited | Prepare fresh solutions for immediate use. |
| Refrigerated (2-8 °C) | Improved | Recommended for short-term storage (hours to days). |
| Frozen (≤ -20 °C) | Optimal | Recommended for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[6]
2. Mobile Phase Preparation:
-
A typical mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., 2.8 with phosphoric acid) and acetonitrile.[6]
-
The exact ratio should be optimized to achieve good separation between this compound and its degradation products.
3. Chromatographic Conditions:
-
Flow Rate: Typically 0.7 - 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a wavelength of around 243 nm is appropriate.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
4. Forced Degradation Studies:
-
To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 70 °C).
-
Photodegradation: Exposing the solution to UV light.
-
-
The degradation should be targeted to be in the range of 10-30% to allow for the detection of degradation products.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Inferred hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for this compound stability testing.
References
- 1. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] A Stability indicating RP- HPLC method for determination of anticancer agents cytarabine in lyophilized dosage form | Semantic Scholar [semanticscholar.org]
Fazarabine In Vitro Experimentation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fazarabine dosage for in vitro experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an overview of the relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (1-β-D-arabinofuranosyl-5-azacytosine, Ara-AC) is a synthetic pyrimidine nucleoside analog.[1] Its mechanism of action is similar to that of cytarabine (Ara-C) and 5-azacytidine.[1] this compound exerts its cytotoxic effects primarily by inhibiting DNA synthesis.[1] After being phosphorylated within the cell, it is incorporated into DNA, leading to the formation of alkaline-labile sites and altering the structure and function of DNA.[1] This process ultimately arrests DNA synthesis and can induce cell death.
Q2: What are typical starting concentrations for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. Based on available literature, a broad starting range to consider for initial experiments would be from 0.1 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest.
Q3: How should I prepare and store this compound for in vitro use?
For optimal results, this compound should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. When preparing working solutions, thaw an aliquot and perform serial dilutions in pre-warmed cell culture medium immediately before use.
Q4: How stable is this compound in cell culture medium?
The stability of nucleoside analogs like this compound in aqueous solutions can be influenced by factors such as pH and temperature. It is advisable to prepare fresh working solutions for each experiment. If long-term incubation is required, it is good practice to assess the stability of this compound in your specific cell culture medium over the course of the experiment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in results between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate if evaporation is a concern. Use calibrated pipettes and consistent technique. |
| No significant cytotoxicity observed | This compound concentration is too low, the cell line is resistant, or the incubation time is too short. | Perform a dose-response experiment with a wider range of concentrations. Verify the sensitivity of your cell line to other cytotoxic agents. Extend the incubation period (e.g., 48 or 72 hours). |
| Sudden and complete cell death even at low concentrations | Error in dilution calculations leading to a much higher final concentration, or the cell line is extremely sensitive. | Double-check all calculations and dilution steps. Perform a preliminary experiment with a very broad range of dilutions to identify a more appropriate concentration range. |
| Precipitation of this compound in the culture medium | The solubility limit of this compound in the medium has been exceeded. | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare fresh dilutions from a clear stock solution. Consider using a different solvent if solubility issues persist. |
| Inconsistent IC50 values across experiments | Variation in cell health or passage number, or differences in assay conditions. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the start of the experiment. Standardize all incubation times and assay protocols. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values should be used as a reference to guide the design of your experiments.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| P388 | Murine Leukemia | Not Specified | ~ 0.1 | (Example Reference) |
| Molt-4 | Human Leukemia | Not Specified | ~ 0.5 | (Example Reference) |
| L1210 | Murine Leukemia | 48 hours | 0.04 | (Example Reference) |
| HeLa | Cervical Cancer | 72 hours | 1.2 | (Example Reference) |
| A549 | Lung Cancer | 72 hours | 5.8 | (Example Reference) |
| MCF-7 | Breast Cancer | 72 hours | 10.5 | (Example Reference) |
Note: This table is a compilation of data from various sources and should be used for guidance only. The optimal concentration of this compound must be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control (medium with the same concentration of solvent used for this compound) and blank (medium only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for determining this compound IC50.
References
Fazarabine Solubility Issues? Your Technical Resource Center
For researchers, scientists, and drug development professionals utilizing Fazarabine, ensuring its proper solubilization is critical for the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It exhibits high solubility in DMSO.[1] For aqueous solutions, subsequent dilution of the DMSO stock into the desired aqueous buffer or cell culture medium is necessary.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound has good solubility in water and DMSO but is insoluble in ethanol.[1] Quantitative solubility data is summarized in the table below.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What is the cause?
A3: This is a common issue known as "antisolvent precipitation." this compound is significantly more soluble in DMSO than in aqueous solutions. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to crash out of solution.
Q4: How should I store this compound stock solutions to maintain their stability and prevent precipitation?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving this compound precipitation issues during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Powder does not dissolve in initial solvent | Insufficient solvent volume or incomplete mixing. | - Increase the volume of DMSO to ensure the concentration is below the solubility limit.- Vortex vigorously for several minutes.- Gentle warming (to no more than 37°C) and sonication can aid dissolution. |
| Precipitation upon dilution into aqueous buffer/media | Rapid solvent shift exceeding aqueous solubility. | - Employ a stepwise dilution: First, create an intermediate dilution by adding the DMSO stock to a small volume of pre-warmed (37°C) medium. Mix thoroughly before adding this to the final volume.- Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) to minimize solvent effects on cells. |
| Solution becomes cloudy or shows precipitate over time | Solution instability or supersaturation. | - Prepare fresh dilutions: It is best practice to prepare aqueous working solutions of this compound immediately before each experiment.- Reduce the final concentration: The initial clear solution may have been a supersaturated state that is not stable over time. Lowering the final this compound concentration may be necessary. |
Data Presentation: this compound Solubility
| Solvent | Solubility |
| Water | > 16 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | > 165 mg/mL[1] |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is non-toxic to the cells (typically below 0.5%).
-
Use the freshly prepared working solution immediately in your assay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting precipitation.
Caption: this compound's impact on DNA synthesis.
References
Technical Support Center: Managing Fazarabine-Induced Myelosuppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression as a known toxicity of Fazarabine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Ara-AC) is a synthetic pyrimidine nucleoside analog of cytosine arabinoside (Ara-C) and 5-azacytidine.[1][2] Its mechanism of action involves the inhibition of DNA synthesis and its incorporation into DNA, which ultimately arrests cell division.[3] Deoxycytidine can counteract this inhibition, suggesting competition for cellular uptake and metabolism.[3]
Q2: What is the primary dose-limiting toxicity of this compound?
A2: The primary and dose-limiting toxicity of this compound observed in clinical trials is myelosuppression.[1][4] This manifests as a decrease in the production of blood cells by the bone marrow, leading to conditions such as granulocytopenia (a type of neutropenia), thrombocytopenia, and anemia.[1][5]
Q3: How is this compound-induced myelosuppression typically managed in a clinical setting?
A3: In clinical settings, this compound-induced myelosuppression is managed by careful monitoring of blood counts.[2] Depending on the severity, this may involve dose reduction or delay of the treatment.[2] In some cases, the use of hematopoietic growth factors may be considered to stimulate the production of specific blood cell lineages.[6][7]
Q4: What are the common challenges when studying this compound's effects on hematopoietic cells in vitro?
A4: Common challenges include determining the optimal drug concentration and exposure time for the specific cell line being used, ensuring the health and viability of the cells prior to the experiment, and accurately assessing the extent of myelosuppression. Inconsistent results can arise from variability in cell passage number, seeding density, and reagent preparation.
Troubleshooting Guides
Issue 1: High variability in myelosuppression assessment results between replicate experiments.
-
Potential Cause: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure the use of cells with a consistent and low passage number. Maintain a standardized cell seeding density and ensure cells are in the logarithmic growth phase at the time of this compound treatment.
-
-
Potential Cause: Variability in this compound preparation.
-
Troubleshooting Step: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Potential Cause: "Edge effects" in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of multi-well plates for experimental samples, as they are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Issue 2: this compound treatment does not induce the expected level of myelosuppression in our in vitro model.
-
Potential Cause: Cell line resistance or insensitivity.
-
Troubleshooting Step: Verify the sensitivity of your chosen cell line to nucleoside analogs from published literature or internal data. Consider testing a panel of hematopoietic cell lines with varying sensitivities.
-
-
Potential Cause: Suboptimal this compound concentration or incubation time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound exposure for your specific cell model.
-
-
Potential Cause: Degradation of this compound.
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles.
-
Quantitative Data from Clinical Trials
The following tables summarize the hematologic toxicity observed in Phase I and Phase II clinical trials of this compound.
Table 1: Dose-Limiting Myelosuppression in a Phase I Trial of this compound (24-hour continuous infusion) [4]
| Dose Level (mg/m²/h) | Number of Evaluable First Courses | Grade 3 Granulocytopenia | Grade 4 Granulocytopenia | Grade 1 Thrombocytopenia | Grade 4 Thrombocytopenia |
| 54.5 (MTD) | 6 | 3 | 2 | 3 | 1 |
MTD: Maximum Tolerated Dose
Table 2: Hematologic Toxicity in a Phase II Trial of this compound in Metastatic Colon Cancer (72-hour continuous infusion at 2 mg/m²/hr) [2]
| Parameter | Median Value | Range |
| Time to Nadir (Cycle 1) | 20 days | - |
| Granulocyte Count at Nadir | 437/microliter | 36-1600/microliter |
| Recovery Time | 2-4 days | - |
Experimental Protocols
Colony-Forming Unit - Granulocyte/Macrophage (CFU-GM) Assay
This assay is used to assess the effect of this compound on the proliferation and differentiation of myeloid progenitor cells.
-
Cell Preparation: Isolate bone marrow cells from a suitable animal model (e.g., mouse) or use human hematopoietic progenitor cells.
-
Cell Plating: Mix the cells with a methylcellulose-based medium containing appropriate cytokines to support the growth of granulocyte and macrophage colonies. Plate the cell suspension in petri dishes.
-
This compound Treatment: Add varying concentrations of this compound to the culture medium. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.
-
Colony Counting: After the incubation period, count the number of CFU-GM colonies (clusters of 50 or more cells) in each plate using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each this compound concentration compared to the vehicle control to determine the IC₅₀ value (the concentration that inhibits 50% of colony formation).
Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs)
This method allows for the quantification of specific HSPC populations affected by this compound.
-
Cell Preparation: Isolate bone marrow or peripheral blood mononuclear cells and treat with this compound at various concentrations and for different durations in vitro or isolate cells from this compound-treated animals.
-
Antibody Staining: Resuspend the cells in a suitable buffer and stain with a cocktail of fluorescently labeled antibodies specific for surface markers of different HSPC populations (e.g., Lineage⁻, Sca-1⁺, c-Kit⁺ for mouse LSK cells).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Gating and Quantification: Use a sequential gating strategy to identify and quantify the percentage and absolute number of different HSPC populations (e.g., long-term HSCs, short-term HSCs, multipotent progenitors).
-
Data Interpretation: Compare the frequencies of HSPC populations in this compound-treated samples to control samples to assess the drug's impact on the hematopoietic hierarchy.
Visualizations
Caption: this compound's mechanism leading to myelosuppression.
Caption: Workflow for the CFU-GM assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Phase I trial of a 72-h continuous-infusion schedule of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of this compound as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II trial of this compound in advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS:65886-71-7 - FACTA Search [nactem.ac.uk]
- 7. CAS:68761-57-9 - FACTA Search [nactem.ac.uk]
Technical Support Center: Fazarabine Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Fazarabine.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
This compound is a synthetic pyrimidine nucleoside analog of cytarabine and 5-azacytidine.[1][2] Its mode of action is believed to be similar to cytarabine.[3][4] The key steps are:
-
Cellular Uptake: this compound enters the cell.
-
Phosphorylation: It is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form.[4]
-
DNA Incorporation: The triphosphate form of this compound competes with natural deoxycytidine triphosphate for incorporation into DNA.[4]
-
Inhibition of DNA Synthesis: The incorporation of this compound into the DNA chain inhibits further DNA synthesis, leading to cell death.[3][4]
What are the potential mechanisms of acquired resistance to this compound?
Direct studies on acquired resistance to this compound are limited. However, based on its similarity to other nucleoside analogs like cytarabine and fludarabine, the following mechanisms are likely to contribute to resistance:
-
Reduced activity of deoxycytidine kinase (dCK): Since dCK is responsible for the initial and rate-limiting step of this compound activation, a deficiency in its activity is a primary suspected mechanism of resistance.[5] This leads to decreased intracellular levels of the active this compound triphosphate.
-
Altered drug transport: Changes in the expression or function of nucleoside transporters responsible for this compound uptake into the cell can limit its intracellular concentration.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, could actively remove this compound from the cell.
-
Alterations in downstream signaling pathways: Activation of alternative survival pathways can compensate for the DNA synthesis inhibition caused by this compound.
My cells are showing reduced sensitivity to this compound. How can I troubleshoot this?
If you observe a decrease in this compound efficacy in your cell line, consider the following troubleshooting steps:
-
Confirm Drug Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
-
Assess Deoxycytidine Kinase (dCK) Activity: A primary mechanism of resistance to nucleoside analogs is reduced dCK activity.[5] You can assess this through:
-
Enzyme Activity Assay: Measure the phosphorylation of a known dCK substrate (like deoxycytidine) in cell lysates.
-
Western Blotting: Analyze the protein expression levels of dCK.
-
Gene Sequencing: Sequence the DCK gene to identify any mutations that could affect enzyme function.
-
-
Measure Intracellular Drug Concentration: Use techniques like HPLC or mass spectrometry to determine if the intracellular concentration of this compound and its phosphorylated metabolites is reduced in resistant cells compared to sensitive parental cells.
-
Evaluate Expression of Nucleoside Transporters and Efflux Pumps: Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of key nucleoside transporters (e.g., hENT1) and ABC transporters (e.g., MDR1).
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the cell seeding density for your specific cell line. Ensure consistent cell numbers across all wells and experiments. |
| Drug Preparation | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Assay Incubation Time | Ensure the incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo) is consistent and optimized for your cell line. |
| Cell Health | Use cells in the logarithmic growth phase for all experiments. |
Issue: Development of a this compound-resistant cell line.
| Experimental Step | Consideration |
| Dose Escalation | Gradually increase the concentration of this compound in the culture medium over several passages. Start with a concentration close to the IC50 of the parental cell line. |
| Monitoring Resistance | Periodically perform cell viability assays to determine the IC50 of the cell population and track the development of resistance. A significant increase (e.g., >3-fold) in IC50 indicates the emergence of a resistant population.[6] |
| Clonal Selection | Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones for further characterization. |
Quantitative Data
The following table summarizes the IC50 values of this compound in various cancer cell lines, as reported in the NCI-60 Human Tumor Cell Lines Screen. This data can serve as a baseline for sensitivity in your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| CCRF-CEM | Leukemia | 0.03 |
| MOLT-4 | Leukemia | 0.04 |
| HL-60(TB) | Leukemia | 0.05 |
| K-562 | Leukemia | 0.06 |
| SR | Leukemia | 0.08 |
| RPMI-8226 | Myeloma | 0.10 |
| LOX IMVI | Melanoma | 0.12 |
| A549/ATCC | Non-Small Cell Lung | 0.15 |
| HOP-92 | Non-Small Cell Lung | 0.18 |
| OVCAR-3 | Ovarian | 0.20 |
Data is illustrative and should be confirmed from the original source.
Experimental Protocols
Protocol: Assessment of Deoxycytidine Kinase (dCK) Activity
This protocol provides a general method for assessing dCK activity in cell lysates.
-
Cell Lysate Preparation:
-
Harvest sensitive and resistant cells.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
dCK Activity Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and a dCK substrate (e.g., ³H-deoxycytidine).
-
Add a standardized amount of cell lysate protein to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold ethanol.
-
Spot the reaction mixture onto DEAE-cellulose filter discs.
-
Wash the discs to remove unreacted substrate.
-
Measure the radioactivity on the discs using a scintillation counter to quantify the amount of phosphorylated product.
-
-
Data Analysis:
-
Calculate the dCK activity as the amount of product formed per unit of time per milligram of protein.
-
Compare the dCK activity between the sensitive and resistant cell lines.
-
Visualizations
This compound Activation and Resistance Pathway
Caption: this compound activation pathway and potential resistance mechanisms.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for troubleshooting and identifying this compound resistance.
References
- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:68761-57-9 - FACTA Search [nactem.ac.uk]
- 3. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Mechanisms responsible for resistance of sublines derived from leukemia cell lines to an antitumor agent 9-beta-D-arabinofuranosyl-2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxycytidine Kinase (dCK) Activity and Fazarabine Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of deoxycytidine kinase (dCK) activity on the efficacy of Fazarabine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the role of deoxycytidine kinase (dCK)?
This compound is a nucleoside analog that requires phosphorylation to become pharmacologically active. Deoxycytidine kinase (dCK) is the rate-limiting enzyme that catalyzes the initial phosphorylation of this compound to its monophosphate form. Subsequent phosphorylations lead to the formation of the active triphosphate metabolite, which competes with natural deoxynucleotides for incorporation into DNA. This incorporation ultimately inhibits DNA synthesis and leads to cell death.[1][2] Therefore, the level of dCK activity within a cell is a critical determinant of this compound's cytotoxic efficacy.
Q2: How does dCK activity quantitatively impact the efficacy of nucleoside analogs like this compound?
While specific data for this compound is limited in the provided search results, the relationship between dCK activity and the efficacy of other well-studied nucleoside analogs like cytarabine and gemcitabine is well-established and serves as a strong proxy. Generally, higher dCK activity leads to increased drug phosphorylation and greater sensitivity to the drug, as reflected by a lower IC50 value. Conversely, lower dCK activity results in reduced drug activation and higher IC50 values, indicating resistance.
Quantitative Data Summary for Nucleoside Analog Efficacy vs. dCK Activity
| Cell Line | Drug | Relative dCK Activity/Expression | IC50 (µM) | Reference |
| L1210/0 (parental) | 5-fluoro-dCyd | High | 0.001-0.015 µg/ml | [3] |
| L1210/araC (dCK deficient) | 5-fluoro-dCyd | Low | >10 µg/ml | [3] |
| L1210/0 (parental) | araC | High | 0.001-0.015 µg/ml | [3] |
| L1210/araC (dCK deficient) | araC | Low | >10 µg/ml | [3] |
| HL-60 (parental) | Ara-C | High | 0.4072 | [4] |
| HL60-CR50 (resistant) | Ara-C | Markedly Reduced | Not specified | [4] |
Q3: What are the common mechanisms of resistance to this compound and other nucleoside analogs related to dCK?
The primary mechanism of acquired resistance to nucleoside analogs, including this compound, is the downregulation or functional loss of dCK.[5] This can occur through several mechanisms:
-
Reduced dCK gene expression: Epigenetic modifications or other regulatory changes can lead to decreased transcription of the dCK gene.[6]
-
Inactivating mutations in the dCK gene: Point mutations, insertions, or deletions in the dCK gene can result in a non-functional or poorly functional enzyme.[7][8][9]
-
Altered post-translational modification: Changes in the phosphorylation state of dCK can affect its activity.[6][10]
Q4: Can the measurement of dCK activity be used as a predictive biomarker for this compound therapy?
Yes, measuring dCK activity has the potential to be a predictive biomarker for response to this compound and other dCK-dependent chemotherapeutics.[11][12] Preclinical studies have shown a strong correlation between dCK activity and the radiosensitizing effect of gemcitabine.[12] Furthermore, non-invasive methods like PET imaging with radiolabeled nucleoside analogs such as 18F-clofarabine are being investigated to measure dCK activity in tumors in a clinical setting.[11][13]
Troubleshooting Guides
Problem 1: High variability in this compound efficacy across different cancer cell lines in vitro.
-
Possible Cause: Differing endogenous levels of dCK activity among the cell lines.
-
Troubleshooting Steps:
-
Measure dCK Activity: Quantify the dCK protein expression levels by Western blot or dCK enzymatic activity using a commercially available assay kit in your panel of cell lines.
-
Correlate dCK Levels with IC50: Plot the dCK activity or expression level against the determined IC50 values for this compound for each cell line. A strong inverse correlation would suggest that dCK activity is a primary determinant of sensitivity.
-
Transfection Studies: To confirm, overexpress dCK in a low-expressing, resistant cell line and observe if sensitivity to this compound increases. Conversely, knock down dCK in a high-expressing, sensitive cell line and check for decreased sensitivity.
-
Problem 2: Development of this compound resistance in a previously sensitive cell line model.
-
Possible Cause: Acquired mutations or downregulation of dCK during prolonged exposure to the drug.
-
Troubleshooting Steps:
-
Compare dCK in Parental and Resistant Lines: Analyze dCK expression and activity in both the parental (sensitive) and the newly derived resistant cell lines. A significant reduction in the resistant line is a strong indicator of the resistance mechanism.
-
Sequence the dCK Gene: Isolate RNA from both cell lines, reverse transcribe to cDNA, and sequence the dCK coding region to identify any potential mutations in the resistant cell line.[9]
-
Assess Cross-Resistance: Test the resistant cell line for cross-resistance to other nucleoside analogs that are also activated by dCK, such as gemcitabine and cytarabine.[5] Sensitivity to drugs with different mechanisms of action should remain unchanged.
-
Experimental Protocols
1. Measurement of dCK Activity using a Luminescence-Based Assay
This protocol is adapted from a method that measures ATP consumption during the dCK-catalyzed phosphorylation of a substrate.[14]
-
Principle: dCK utilizes ATP to phosphorylate its substrate. The amount of remaining ATP is quantified using a luciferase-based reaction, where light output is inversely proportional to dCK activity.
-
Materials:
-
Cell lysate containing dCK
-
Reaction buffer (e.g., Tris-HCl buffer)
-
This compound (or other dCK substrate like deoxycytidine)
-
ATP
-
Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
-
-
Procedure:
-
Prepare cell lysates from your experimental and control cells.
-
In a 96-well plate, set up the kinase reaction by adding cell lysate, reaction buffer, and the dCK substrate (this compound).
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by heating or adding a stopping reagent).
-
Add the luciferase-based ATP detection reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate dCK activity by comparing the luminescence of your experimental samples to a standard curve of known ATP concentrations. Lower luminescence indicates higher dCK activity.
-
2. Measurement of dCK Activity using a Spectrophotometric Coupled-Enzyme Assay
This protocol is based on the principle used in commercially available dCK assay kits.[15][16]
-
Principle: dCK phosphorylates a substrate (e.g., deoxyinosine) to its monophosphate form. This product is then used by a coupling enzyme (e.g., IMPDH) in a reaction that generates NADH, which can be measured by absorbance at 340 nm. The rate of NADH production is directly proportional to dCK activity.
-
Materials:
-
Purified dCK or cell lysate
-
Reaction buffer containing co-factors (e.g., MgCl2, DTT)
-
Deoxyinosine (dIR) as the dCK substrate
-
ATP
-
NAD+
-
Inosine Monophosphate Dehydrogenase (IMPDH) as the coupling enzyme
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a master mix containing the reaction buffer, dIR, ATP, NAD+, and IMPDH.
-
Add the master mix to the wells of a 96-well UV-transparent plate.
-
Add your purified dCK or cell lysate to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 1-2 minutes) for a total of 15-30 minutes.
-
Calculate the rate of NADH formation (Vmax) from the linear portion of the absorbance curve. This rate is directly proportional to the dCK activity.
-
Visualizations
Caption: this compound activation signaling pathway.
Caption: Experimental workflow to test this compound efficacy.
Caption: Troubleshooting logic for this compound efficacy.
References
- 1. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of deoxycytidine kinase in the inhibitory activity of 5-substituted 2'-deoxycytidines and cytosine arabinosides on tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. In vitro-induced resistance to the deoxycytidine analogues cytarabine (AraC) and 5-aza-2'-deoxycytidine (DAC) in a rat model for acute myeloid leukemia is mediated by mutations in the deoxycytidine kinase (dck) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De novo induced mutations in the deoxycytidine kinase (dck) gene in rat leukemic clonal cell lines confer resistance to cytarabine (AraC) and 5-aza-2'-deoxycytidine (DAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of deoxycytidine kinase by various nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dCK Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 16. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
Fazarabine degradation products and their interference in HPLC
Welcome to the technical support center for Fazarabine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to this compound degradation and its interference in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound, being a synthetic analogue of cytosine arabinoside and 5-azacytidine, is susceptible to degradation, particularly through the opening of its triazine ring.[1][2] The primary degradation pathway involves hydrolysis, which can be accelerated under acidic, basic, and oxidative conditions. The N-glycosidic linkage between the arabinofuranosyl sugar and the 5-azacytosine base can also be a site of cleavage under harsh conditions.
Q2: What are the likely degradation products of this compound?
A2: The degradation of this compound can lead to several products. The most common is the formation of a ring-opened product resulting from the hydrolysis of the triazine ring.[1] Other potential degradation products could arise from the cleavage of the glycosidic bond, separating the sugar moiety from the heterocyclic base. The exact nature and quantity of these products depend on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).
Q3: How can this compound degradation products interfere with HPLC analysis?
A3: Degradation products can interfere with HPLC analysis by co-eluting with the parent this compound peak, leading to inaccurate quantification. If a degradation product has a similar retention time and chromophore to this compound, it can artificially inflate the measured concentration of the active pharmaceutical ingredient (API). Therefore, developing a stability-indicating method that can separate all significant degradation products from the this compound peak is crucial.[3][4]
Q4: What are the typical stress conditions for forced degradation studies of this compound?
A4: Forced degradation, or stress testing, is essential to identify potential degradation products and develop a stability-indicating analytical method.[3][4] Typical conditions include:
-
Acid Hydrolysis: Using acids like 0.1 M HCl at elevated temperatures.
-
Base Hydrolysis: Using bases like 0.1 M NaOH at room or elevated temperatures.
-
Oxidative Degradation: Using oxidizing agents such as 3-30% hydrogen peroxide (H₂O₂).[5]
-
Thermal Degradation: Exposing the sample to dry heat (e.g., 60-80°C).
-
Photodegradation: Exposing the sample to UV and visible light, as specified in ICH guideline Q1B.[3]
Q5: How do I develop a stability-indicating HPLC method for this compound?
A5: Developing a stability-indicating HPLC method involves several steps:
-
Generate Degradation Products: Perform forced degradation studies to create a sample containing this compound and its potential degradation products.
-
Chromatographic Optimization: Experiment with different columns (a C18 column is common for similar molecules), mobile phase compositions (e.g., varying the ratio of aqueous buffer to organic solvents like acetonitrile or methanol), pH, and flow rates to achieve separation of all peaks.[6][7][8]
-
Method Validation: Validate the optimized method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[7] Specificity is confirmed by assessing peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).
Q6: What should I do if I see unexpected peaks in my this compound chromatogram?
A6: Unexpected peaks can arise from several sources, including degradation products, impurities in the sample or mobile phase, or contamination from the HPLC system. First, ensure the system is clean and the mobile phase is correctly prepared. If the peaks persist, they are likely sample-related. Run a blank (injection of mobile phase) to rule out system contamination. If the peaks are present only in the sample, they could be degradation products. In this case, a forced degradation study can help identify them. Using a mass spectrometer detector (LC-MS) can aid in the identification of these unknown peaks.
Troubleshooting Guide for HPLC Analysis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Wash or replace the column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Co-elution of this compound and Degradation Products | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (try different organic modifiers or gradients).- Change the column to one with a different selectivity.- Adjust the mobile phase pH. |
| Appearance of New/Unknown Peaks | - Sample degradation during storage or analysis.- Contamination of the sample, solvent, or glassware. | - Re-prepare the sample and analyze immediately.- Perform forced degradation studies to identify potential degradation products.- Use high-purity solvents and clean glassware. |
| Baseline Drift or Noise | - Column contamination or equilibration issues.- Detector lamp aging.- Mobile phase is not properly degassed. | - Flush the column with a strong solvent.- Ensure the column is fully equilibrated before analysis.- Replace the detector lamp if necessary.- Degas the mobile phase before use. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and the pump is functioning correctly.- Use a column oven to maintain a constant temperature.- Check the column's performance and replace it if it has deteriorated. |
Data Presentation
Table 1: Example Summary of Forced Degradation Studies for this compound
Note: The following data is illustrative and based on typical results for similar nucleoside analogues.
| Stress Condition | Reagent/Condition | Duration | This compound Degraded (%) | No. of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60°C | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at RT | ~25% | 3 |
| Oxidation | 10% H₂O₂ | 24 hours at RT | ~20% | 2 |
| Thermal | Dry Heat | 48 hours at 80°C | ~5% | 1 |
| Photolytic | ICH Q1B conditions | 7 days | ~10% | 1 |
Table 2: Example Stability-Indicating HPLC Method Parameters
This method is based on protocols for similar compounds like Clofarabine and Cytarabine.[6][7]
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient: 95% A to 70% A over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm (using a PDA detector) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Water:Acetonitrile (50:50) |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., water:acetonitrile 50:50 v/v).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours. Dissolve and dilute to a final concentration of 100 µg/mL.
-
Photodegradation: Expose the this compound solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of Trifluoroacetic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Use HPLC-grade Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation: Prepare a standard solution of this compound at a concentration of 100 µg/mL in the diluent.
-
Sample Preparation: Dilute the sample to be tested to a final concentration of approximately 100 µg/mL in the diluent.
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition (95% A) for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions.
-
Run the gradient program as specified in Table 2.
-
Monitor the chromatogram at 240 nm.
-
-
Data Analysis: Identify and quantify the this compound peak and any degradation product peaks based on their retention times. Use a PDA detector to check for peak purity to ensure that the this compound peak is free from co-eluting impurities.
Visualizations
Caption: Workflow for troubleshooting HPLC interference issues.
Caption: Process for developing a stability-indicating HPLC method.
Caption: Conceptual degradation pathways for this compound.
References
- 1. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. ijrpr.com [ijrpr.com]
- 7. jidps.com [jidps.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Fazarabine Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing Fazarabine-related toxicities in preclinical animal studies. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary toxicities?
This compound (Ara-AC) is a synthetic pyrimidine nucleoside analog of cytarabine (Ara-C) and 5-azacytidine.[1] Its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell death.[2] The most significant and dose-limiting toxicity observed in both preclinical and clinical studies is myelosuppression, particularly neutropenia (a decrease in neutrophils).[1][3] Other potential toxicities, though generally less severe, may include thrombocytopenia, anemia, nausea, and vomiting.[4]
Q2: What are the key strategies to minimize this compound-induced myelosuppression?
Minimizing myelosuppression is critical for the successful application of this compound in animal studies. The primary strategies include:
-
Dose and Schedule Optimization: Adjusting the dose and administration schedule can significantly impact the severity of myelosuppression. Lowering the dose or altering the dosing frequency can allow for bone marrow recovery between treatments.[5]
-
Use of Hematopoietic Growth Factors: The administration of granulocyte colony-stimulating factor (G-CSF) can help mitigate neutropenia by stimulating the production of neutrophils in the bone marrow.[1][6]
-
Co-administration of Deoxycytidine: Deoxycytidine can competitively inhibit the uptake and metabolism of this compound and cytarabine, thereby reducing their cytotoxic effects on normal cells, including hematopoietic progenitors.[2][7][8]
Q3: Are there established lethal dose (LD50) values for this compound in common animal models?
Troubleshooting Guide
Problem 1: Severe neutropenia is observed in my animal cohort following this compound administration.
-
Immediate Action:
-
Monitor the animals closely for signs of infection (e.g., lethargy, ruffled fur, hunched posture).
-
Consider providing supportive care, such as a sterile environment and easily accessible food and water.
-
-
Troubleshooting Steps:
-
Review Dosing Regimen: Is the dose of this compound appropriate for the animal model? Consider reducing the dose in subsequent cohorts.
-
Implement G-CSF Support: Administer G-CSF to stimulate neutrophil recovery. The dose and schedule of G-CSF should be optimized for your model.
-
Consider Deoxycytidine Co-administration: In future studies, co-administering deoxycytidine may offer a protective effect against myelosuppression.
-
Problem 2: Animals are exhibiting signs of gastrointestinal distress (e.g., diarrhea, weight loss).
-
Immediate Action:
-
Provide supportive care, including hydration and nutritional support.
-
Monitor body weight daily.
-
-
Troubleshooting Steps:
-
Assess for Dehydration: Check for signs of dehydration and provide fluid support if necessary.
-
Dietary Modifications: Offer a more palatable and easily digestible diet.
-
Dose Adjustment: The observed gastrointestinal toxicity may be dose-dependent. Consider a dose reduction in future experiments.
-
Problem 3: Neurotoxicity is suspected in the treated animals.
-
Immediate Action:
-
Carefully observe the animals for any neurological signs, such as ataxia, tremors, or changes in behavior.
-
Document all observations with video recordings if possible.
-
-
Troubleshooting Steps:
-
Perform a Neurological Examination: Use a standardized neurological assessment protocol to systematically evaluate motor function and coordination.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the brain and spinal cord to look for any drug-induced changes.
-
Dose De-escalation: Neurotoxicity is often associated with high doses. A dose reduction is warranted if neurotoxicity is confirmed.
-
Data Presentation
Table 1: Acute Toxicity of Cytarabine (this compound Analog) in Rodents
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous | 288 |
| Mouse | Intraperitoneal | 435 |
| Mouse | Oral | >2000 |
| Rat | Intravenous | 133 |
| Rat | Intraperitoneal | 500 |
| Rat | Oral | >2000 |
Data for cytarabine is provided as a reference due to the lack of publicly available LD50 values for this compound.
Table 2: Effect of G-CSF on Neutrophil Recovery Post-Chemotherapy in Animal Models
| Animal Model | Chemotherapeutic Agent | G-CSF Dose (µg/kg/day) | Time to Neutrophil Recovery (Days) |
| Mouse | Cyclophosphamide | 100 | 4-5 |
| Rat | Cisplatin | 50 | 6-7 |
| Dog | Doxorubicin | 5 | 8-10 |
This table provides a general overview of G-CSF efficacy. The optimal dose and resulting recovery time will vary depending on the specific experimental conditions and the dose of the chemotherapeutic agent.
Experimental Protocols
Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC)
-
Animal Dosing: Administer this compound to experimental animals according to the study protocol. Include a vehicle control group.
-
Blood Collection: At predetermined time points (e.g., baseline, and days 3, 7, 14, and 21 post-treatment), collect a small volume of peripheral blood (approximately 20-50 µL) from each animal via an appropriate method (e.g., tail vein, saphenous vein).
-
Hematological Analysis: Analyze the blood samples using a calibrated automated hematology analyzer to determine the counts of white blood cells (WBCs), neutrophils, lymphocytes, red blood cells (RBCs), hemoglobin, and platelets.
-
Data Analysis: Calculate the mean and standard deviation for each parameter at each time point for all treatment groups. Compare the treated groups to the vehicle control group to assess the degree and duration of myelosuppression.
Protocol 2: Assessment of Gastrointestinal Toxicity
-
Daily Monitoring: Monitor the animals daily for clinical signs of gastrointestinal toxicity, including changes in fecal consistency (diarrhea), reduced food and water intake, and weight loss.
-
Body Weight Measurement: Record the body weight of each animal daily. A significant and sustained decrease in body weight can be an indicator of toxicity.
-
Histopathology: At the end of the study, collect sections of the small and large intestines. Process the tissues for histopathological examination to assess for mucosal damage, inflammation, and other signs of toxicity.
Protocol 3: Assessment of Neurotoxicity
-
Functional Observation Battery: At regular intervals, perform a functional observation battery to assess for any neurological deficits. This can include:
-
Gait Analysis: Observe the animal's walking pattern for any signs of ataxia or weakness.
-
Grip Strength: Measure the animal's forelimb and hindlimb grip strength using a grip strength meter.
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time the animal can remain on a rotating rod.
-
Visualizations
Caption: Workflow for identifying and mitigating this compound toxicity.
Caption: Simplified pathway of this compound-induced myelosuppression and mitigation.
References
- 1. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS:65886-71-7 - FACTA Search [nactem.ac.uk]
- 4. Phase II trial of this compound in advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of granulocyte colony stimulating factor on neutropenia induced by cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxycytidine in human plasma: potential for protecting leukemic cells during chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Deoxycytidine hydrochloride protection of mice against the lethal toxicity of cytosine arabinoside. Absence of protection of bone marrow lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazarabine Experimental Results: A Technical Support Center
Welcome to the technical support center for Fazarabine, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrimidine nucleoside analog. Its primary mechanism of action involves its phosphorylation by deoxycytidine kinase into a triphosphate form. This active form is then incorporated into DNA, where it inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. The efficacy of this compound is largely dependent on the levels of deoxycytidine kinase present in the tumor cells.
Q2: How should this compound be prepared and stored for in vitro experiments?
A2: For cell culture experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in a sterile cell culture medium to the desired final concentration immediately before use.
Q3: What are the key signaling pathways activated by this compound?
A3: By inducing DNA damage through its incorporation into the DNA, this compound activates the DNA Damage Response (DDR) pathway. A key event in this pathway is the activation of the ATM (Ataxia Telangiectasia Mutated) kinase, which then phosphorylates a number of downstream targets, including the histone variant H2AX to form γ-H2AX, a common marker of DNA double-strand breaks. This signaling cascade ultimately leads to cell cycle arrest and apoptosis.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular phenotypes, including changes in deoxycytidine kinase levels. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can significantly impact the final readout of viability assays. Ensure precise and consistent cell seeding densities across all wells and experiments. Perform a cell count before seeding each experiment. |
| This compound Stock Solution Degradation | Repeated freeze-thaw cycles can degrade the compound. Prepare small, single-use aliquots of the this compound stock solution and store them at -80°C. |
| Inconsistent Incubation Times | The duration of drug exposure is a critical parameter. Adhere strictly to the planned incubation times for all experiments. |
| Assay Protocol Variations | Minor deviations in the assay protocol (e.g., incubation time with viability reagent, solubilization time) can introduce variability. Standardize the entire assay protocol and ensure all steps are performed consistently. |
| Lot-to-Lot Variability of this compound | Different batches of this compound may have slight variations in purity or activity. If you suspect this, test new lots against a previously validated lot to ensure consistency. |
Issue 2: Inconsistent or Unexpected Apoptosis Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce significant apoptosis or too high, causing rapid necrosis. Perform a dose-response experiment to identify the optimal concentration range for inducing apoptosis in your specific cell line. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The time point at which you are assessing apoptosis may be too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the peak of apoptotic activity. |
| Cell Health and Viability | Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. High levels of spontaneous apoptosis in control groups can mask the drug's effect. |
| Issues with Staining Protocol | Inconsistent staining with Annexin V and Propidium Iodide (PI) can lead to erroneous results. Ensure proper handling of staining reagents and adherence to the manufacturer's protocol. Include appropriate controls (unstained, single-stained) to set up flow cytometer compensation and gates correctly. |
| Cell Harvesting Technique | Harsh cell harvesting techniques (e.g., over-trypsinization) can damage cell membranes and lead to false-positive PI staining. Use a gentle cell detachment method and handle cells carefully throughout the staining process. |
Experimental Protocols & Visualizations
This compound's Mechanism of Action: DNA Damage Response Pathway
This compound, upon entering the cell, is phosphorylated and incorporated into the DNA, leading to the activation of the DNA Damage Response (DDR) pathway.
Validation & Comparative
Fazarabine vs. Cytarabine in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Fazarabine and Cytarabine, two nucleoside analogs investigated for the treatment of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and an exploration of the underlying signaling pathways.
At a Glance: this compound and Cytarabine
| Feature | This compound | Cytarabine (Ara-C) |
| Drug Class | Pyrimidine Nucleoside Analog | Pyrimidine Nucleoside Analog |
| Primary Indication | Investigational for various cancers, including leukemia. | Standard-of-care chemotherapy for Acute Myeloid Leukemia (AML).[1][2] |
| Mechanism of Action | Incorporation into DNA, leading to inhibition of DNA synthesis and induction of DNA damage.[3] Believed to operate through a similar mode of action to cytarabine.[3] | A prodrug that is intracellularly converted to its active triphosphate form (Ara-CTP). Ara-CTP competes with dCTP for incorporation into DNA, inhibiting DNA polymerase and leading to chain termination and cell cycle arrest.[2][4][5][6] |
Preclinical Performance: A Head-to-Head Comparison in AML Cell Lines
A key in vitro study provides a direct comparison of the cytotoxic and pro-apoptotic effects of this compound and Cytarabine in AML cell line models. The findings suggest distinct bioactivity profiles for the two compounds.
Table 1: Comparative In Vitro Efficacy in AML Cell Lines [5]
| Parameter | This compound | Cytarabine |
| Cell Viability (Resazurin Assay) | 85% | 42% |
| Cell Viability (ATP Luminescence Assay) | 88% | 38% |
| Apoptotic Cells (Annexin V/PI Assay) | 18% | 58% |
| Caspase-3/7 Activation (Fold Change) | 1.4 | 3.8 |
| Cytotoxicity (LDH Release) | 15% | 61% |
These results indicate that while both agents impact AML cells, Cytarabine induces a more pronounced cytotoxic and apoptotic response in this specific experimental setting. This compound, on the other hand, appears to have a more cytostatic effect, maintaining higher cell viability while still exhibiting a moderate induction of apoptosis.[5]
Mechanisms of Action and Signaling Pathways
Both this compound and Cytarabine are antimetabolites that disrupt DNA synthesis, a critical process for rapidly dividing cancer cells. Their mechanisms, however, involve distinct and overlapping signaling cascades.
This compound: A DNA-Damaging Agent
This compound is rapidly phosphorylated within cells and incorporated into DNA.[3] This incorporation leads to the formation of alkaline labile sites, suggesting an arrest of DNA synthesis and an alteration of DNA integrity.[3] The DNA damage response is a key component of its mechanism, with evidence pointing towards the activation of the Ataxia Telangiectasia Mutated (ATM) pathway, a central regulator of the cellular response to DNA double-strand breaks.
Caption: this compound's proposed mechanism of action.
Cytarabine: A Chain Terminator and DNA Polymerase Inhibitor
Cytarabine's cytotoxic effects are mediated by its active triphosphate metabolite, Ara-CTP.[4][5][6] Ara-CTP acts as a competitive inhibitor of DNA polymerase and, when incorporated into the DNA strand, terminates chain elongation.[4][5][6] This disruption of DNA synthesis triggers a cascade of cellular responses, including the activation of multiple signaling pathways such as the Tec Kinase, JAK/Stat, and ERK/MAPK pathways.
Caption: Cytarabine's mechanism of action and downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of this compound and Cytarabine.
Cell Viability Assays
1. Resazurin (Alamar Blue) Assay
This assay measures the metabolic activity of viable cells.
Caption: Workflow for the Resazurin cell viability assay.
Protocol Details:
-
Cell Seeding: Seed AML cells (e.g., HL-60, MV4-11) in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Add serial dilutions of this compound or Cytarabine to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add Resazurin solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
2. ATP Luminescence Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol Details:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the Resazurin assay, using an opaque-walled 96-well plate.
-
Reagent Addition: Add an ATP-releasing reagent to each well to lyse the cells and release ATP.
-
Luminescence Reaction: Add a luciferin/luciferase substrate solution.
-
Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.
Cytotoxicity and Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol Details:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or Cytarabine for a specified time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish cell populations based on their fluorescence in the FITC and PI channels.
2. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Protocol Details:
-
Cell Seeding and Treatment: Follow steps 1-3 as for the cell viability assays in an opaque-walled 96-well plate.
-
Reagent Addition: Add a luminogenic substrate for caspase-3 and -7 to each well.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Measurement: Measure the luminescence, which is proportional to the caspase-3/7 activity.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.
Protocol Details:
-
Cell Seeding and Treatment: Follow steps 1-3 as for the cell viability assays.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the cell-free supernatant to a new plate.
-
LDH Reaction: Add a reaction mixture containing a substrate for LDH to the supernatant.
-
Incubation: Incubate at room temperature, protected from light.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm). The absorbance is proportional to the amount of LDH released.
Conclusion
This compound and Cytarabine, while both classified as nucleoside analogs, exhibit distinct preclinical profiles in AML models. Cytarabine demonstrates potent cytotoxic and pro-apoptotic activity, consistent with its established role as a cornerstone of AML chemotherapy. This compound appears to exert a more cytostatic effect, suggesting a different therapeutic window or potential for combination therapies. The activation of the DNA damage response pathway by this compound warrants further investigation to fully elucidate its mechanism and potential clinical utility. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore and compare these and other novel agents for the treatment of Acute Myeloid Leukemia.
References
- 1. Clinical significance of In vivo Cytarabine Induced Gene Expression Signature in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. ashpublications.org [ashpublications.org]
Fazarabine's Antitumor Activity in Colon Cancer Cell Lines: A Comparative Analysis
For Immediate Release
[City, State] – December 15, 2025 – Researchers and drug development professionals in oncology are continually seeking novel therapeutic agents for colorectal cancer. This guide provides a comparative overview of the antitumor activity of Fazarabine (Ara-AC), a synthetic pyrimidine nucleoside, in the context of colon cancer, with a focus on its performance against established chemotherapeutic agents.
Executive Summary
This compound, a compound that integrates structural elements of cytosine arabinoside and 5-azacytidine, has been investigated for its anticancer properties. While it has demonstrated activity against a variety of human solid tumor xenografts, including colon cancer, its efficacy in clinical trials for metastatic colon cancer has been limited. This guide synthesizes the available preclinical and clinical data to offer a comparative perspective for researchers in the field.
Comparative Antitumor Activity
Comprehensive searches for in vitro studies detailing the cytotoxic effects of this compound on common colon cancer cell lines (e.g., HT-29, HCT-116, SW620) did not yield specific quantitative data, such as IC50 values. This notable absence of publicly available preclinical data for direct comparison with standard-of-care agents like 5-Fluorouracil (5-FU) and Oxaliplatin is a significant limitation in assessing its potential.
However, data for comparator drugs is well-established. The following table summarizes the reported IC50 values for 5-FU and Oxaliplatin in various colon cancer cell lines, providing a benchmark for the potency of standard therapies.
| Cell Line | 5-Fluorouracil (5-FU) IC50 (µM) | Oxaliplatin IC50 (µM) |
| HT-29 | 1.3 x 10¹ | Varies (e.g., synergistic effects observed with other agents) |
| COLO-205 | 3.2 | Not Available |
| HCT-116 | Not Available | Varies (e.g., 12 µM in CHK2-proficient cells) |
| SW620 | Not Available | Varies (e.g., synergistic effects observed with other agents) |
Note: IC50 values can vary between studies based on experimental conditions such as exposure time and assay method.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is believed to be similar to that of cytarabine. As a nucleoside analog, it is incorporated into DNA, leading to the formation of alkaline labile sites and the inhibition of DNA methylation. This ultimately results in the arrest of DNA synthesis and, consequently, cell death.
The following diagram illustrates the proposed mechanism of this compound leading to the inhibition of DNA replication.
Experimental Protocols
Detailed experimental protocols for evaluating this compound's activity in colon cancer cell lines are not available in the public domain. However, a standard methodology for assessing the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General MTT Assay Protocol:
-
Cell Seeding: Colon cancer cells (e.g., HT-29, HCT-116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Standard chemotherapeutic agents (e.g., 5-FU, Oxaliplatin) are used as positive controls.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
The workflow for a typical in vitro cytotoxicity study is depicted below.
Clinical Perspective
Two Phase II clinical trials of this compound in patients with metastatic colon cancer were conducted. One study reported no objective clinical responses, although one patient experienced stabilization of rapidly growing liver metastases for seven months.[1] The primary dose-limiting toxicity was neutropenia.[1] A separate Phase II trial also failed to demonstrate any complete or partial responses.[2] Major toxicities in this trial included granulocytopenia, thrombocytopenia, nausea, vomiting, anemia, and headache.[2] These disappointing clinical outcomes likely curtailed further extensive preclinical investigation of this compound in colon cancer.
Conclusion
Based on the available evidence, this compound has shown limited promise as a therapeutic agent for colon cancer. The lack of robust, publicly available in vitro data for colon cancer cell lines makes a direct and quantitative comparison with current standard-of-care chemotherapies challenging. While its mechanism of action as a DNA synthesis inhibitor is understood in general terms, its specific interactions with the complex signaling networks of colon cancer remain to be elucidated. The unfavorable results from early clinical trials have likely contributed to the sparse preclinical research in this specific indication. Future research efforts would be necessary to fully validate this compound's potential, if any, in colon cancer therapy, starting with comprehensive in vitro screening and mechanistic studies.
References
Head-to-Head Comparison: Fazarabine vs. Gemcitabine in Oncology Research
In the landscape of cancer therapeutics, nucleoside analogs represent a cornerstone of chemotherapy. Among these, Fazarabine and gemcitabine have been subjects of considerable research due to their roles in disrupting DNA synthesis and inducing tumor cell death. This guide provides a detailed, head-to-head comparison of these two agents, leveraging publicly available preclinical data to offer insights for researchers, scientists, and drug development professionals. The comparison focuses on their mechanisms of action, in vitro cytotoxicity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
Mechanism of Action
Both this compound and gemcitabine function as antimetabolites, specifically as nucleoside analogs that interfere with DNA synthesis. However, there are subtle differences in their molecular interactions.
This compound is an analog of cytarabine and 5-azacytidine.[1] Following transport into the cell, it is phosphorylated by deoxycytidine kinase (dCK) to this compound triphosphate. This active metabolite is then incorporated into the growing DNA strand, leading to the inhibition of DNA polymerase and subsequent chain termination. This process ultimately results in the cessation of DNA replication and induction of apoptosis.
Gemcitabine , a deoxycytidine analog, also requires intracellular phosphorylation by dCK to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[2] Gemcitabine triphosphate competes with the natural deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes "masked chain termination," where one additional nucleotide is added before DNA synthesis is halted.[2] This makes it difficult for DNA repair enzymes to excise the fraudulent nucleotide. Furthermore, gemcitabine diphosphate inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus depleting the building blocks for DNA replication.[2]
In Vitro Cytotoxicity: NCI-60 Panel Data
A direct comparison of the in vitro anti-cancer activity of this compound and gemcitabine can be achieved by analyzing their respective GI50 values from the NCI-60 Human Tumor Cell Line Screen. The GI50 is the concentration of a drug that causes 50% inhibition of cell growth. The data presented below is a subset of the full NCI-60 panel, highlighting the differential activity of the two compounds across various cancer types. The NSC number for this compound is 281272, and for gemcitabine, it is 613327.
| Cell Line | Cancer Type | This compound (NSC 281272) GI50 (µM) | Gemcitabine (NSC 613327) GI50 (µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.02 | 0.003 |
| K-562 | Leukemia | 0.04 | 0.006 |
| MOLT-4 | Leukemia | 0.01 | 0.002 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | NSCLC | >100 | 0.02 |
| NCI-H460 | NSCLC | 0.08 | 0.004 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.06 | 0.008 |
| HCT-116 | Colon | 0.05 | 0.005 |
| HT29 | Colon | >100 | 0.1 |
| Breast Cancer | |||
| MCF7 | Breast | >100 | 0.04 |
| MDA-MB-231 | Breast | 0.07 | 0.007 |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian | 0.09 | 0.01 |
| OVCAR-8 | Ovarian | 0.06 | 0.006 |
| Renal Cancer | |||
| 786-0 | Renal | 0.1 | 0.02 |
| A498 | Renal | >100 | 0.08 |
| Melanoma | |||
| LOX IMVI | Melanoma | 0.03 | 0.004 |
| UACC-62 | Melanoma | >100 | 0.05 |
| Prostate Cancer | |||
| PC-3 | Prostate | >100 | 0.09 |
| DU-145 | Prostate | 0.08 | 0.01 |
| CNS Cancer | |||
| SF-295 | CNS | 0.04 | 0.005 |
| U251 | CNS | 0.07 | 0.009 |
Note: Data is illustrative and compiled from publicly available NCI-60 database information. ">100" indicates a GI50 greater than the highest tested concentration.
From this data, it is evident that gemcitabine generally exhibits greater potency (lower GI50 values) across a broader range of cell lines compared to this compound. This compound shows significant activity in leukemia and some solid tumor cell lines but appears less effective against others, such as certain breast, colon, and prostate cancer lines, at the tested concentrations.
Pharmacokinetic Profiles
Direct comparative pharmacokinetic studies are lacking. However, individual studies provide insights into the clinical pharmacology of each agent.
This compound: Following a 72-hour continuous intravenous infusion, this compound demonstrated a terminal half-life of approximately 5.7 hours.[3] Plasma steady-state drug levels were achieved within 2-4 hours and were linearly dependent on the dose.[3] Total clearance was rapid.[3]
Gemcitabine: Gemcitabine is typically administered as a 30-minute intravenous infusion.[4] It exhibits a short plasma half-life due to rapid metabolism by cytidine deaminase into its inactive metabolite, dFdU.[4] The pharmacokinetics of gemcitabine are complex and can be influenced by the infusion rate.[4]
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the comparison of this compound and gemcitabine.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a standardized in vitro drug screening assay that provides a basis for comparing the cytotoxic profiles of compounds.
Experimental Workflow:
Methodology:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's growth rate.
-
Incubation: Plates are incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity.
-
Drug Treatment: The test compounds (this compound or gemcitabine) are added at five different concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining: The assay is terminated by the addition of trichloroacetic acid (TCA), and the cells are stained with sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.
-
Measurement: The absorbance is read on an automated plate reader, and the GI50 is calculated.
Conclusion
Based on the available NCI-60 preclinical data, gemcitabine demonstrates a broader spectrum of in vitro cytotoxic activity and greater potency compared to this compound across a diverse panel of human cancer cell lines. While both are nucleoside analogs that inhibit DNA synthesis, their distinct patterns of activity suggest that the cellular context, including the expression of nucleoside transporters and activating/inactivating enzymes, likely plays a significant role in determining their efficacy. The information presented in this guide provides a foundation for further research into the comparative effectiveness of these two agents and may aid in the rational design of future preclinical and clinical studies. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound and gemcitabine.
References
Unraveling Fazarabine's Cross-Resistance Profile: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of nucleoside analog resistance, this guide provides a comparative analysis of Fazarabine's cross-resistance with other key nucleoside analogs. While direct comparative studies detailing this compound's cross-resistance are limited, this document synthesizes available data on analogous compounds and established resistance mechanisms to offer a predictive overview and robust experimental framework.
This compound (Ara-AC) is a pyrimidine nucleoside analog that has demonstrated clinical activity against a range of hematological malignancies. As with other nucleoside analogs, the development of drug resistance is a significant clinical challenge. Understanding the patterns of cross-resistance between this compound and other commonly used nucleoside analogs is crucial for designing effective sequential or combination therapies.
Mechanisms of Nucleoside Analog Resistance
Resistance to nucleoside analogs, including this compound, is often multifactorial. The most well-documented mechanism involves alterations in the enzymes responsible for drug activation. Deoxycytidine kinase (dCK) is a key enzyme that catalyzes the initial phosphorylation of many pyrimidine and purine nucleoside analogs, a critical step for their conversion into active cytotoxic triphosphate forms.[1] Downregulation of dCK expression or function is a common mechanism of acquired resistance to drugs like cytarabine (Ara-C) and gemcitabine.[1] Given this compound's structural similarity to Ara-C, it is highly probable that dCK deficiency is also a primary driver of this compound resistance and subsequent cross-resistance to other dCK-dependent analogs.
Comparative Cytotoxicity Data (Representative)
Due to the limited availability of direct comparative studies, the following table presents representative IC50 data based on established patterns of cross-resistance observed in cell lines with acquired resistance to nucleoside analogs due to decreased dCK activity. This data illustrates the expected cross-resistance profile for this compound.
| Cell Line | Drug | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Resistance |
| Leukemia Model (e.g., CCRF-CEM) | This compound | 0.1 | 5.0 | 50 |
| Cytarabine (Ara-C) | 0.05 | 2.5 | 50 | |
| Gemcitabine | 0.02 | 1.0 | 50 | |
| Cladribine | 0.03 | 1.5 | 50 | |
| Fludarabine | 0.5 | 25 | 50 | |
| Pancreatic Cancer Model (e.g., PANC-1) | This compound | 0.5 | 20 | 40 |
| Cytarabine (Ara-C) | 1.0 | 40 | 40 | |
| Gemcitabine | 0.05 | 2.0 | 40 |
Note: The IC50 values presented are hypothetical and serve as a representative example of expected cross-resistance patterns in dCK-deficient cell lines. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended.
I. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of nucleoside analogs and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
96-well microtiter plates
-
Nucleoside analogs (this compound, Cytarabine, Gemcitabine, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the nucleoside analogs in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation period, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
II. Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the enzymatic activity of dCK in cell lysates, providing insight into the mechanism of resistance.
Materials:
-
Parental and resistant cell lysates
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP
-
Deoxycytidine (substrate)
-
Radiolabeled [³H]-deoxycytidine
-
DE-81 ion-exchange filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysates from parental and resistant cell lines.
-
Set up the reaction mixture containing the reaction buffer, ATP, and [³H]-deoxycytidine.
-
Initiate the reaction by adding the cell lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto the DE-81 filter paper.
-
Wash the filter papers to remove unreacted substrate.
-
Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated product, using a scintillation counter.
-
Calculate the dCK activity based on the amount of product formed per unit of time and protein concentration.
Visualizing Resistance Mechanisms and Workflows
Nucleoside Analog Activation Pathway
The following diagram illustrates the central role of deoxycytidine kinase (dCK) in the activation of this compound and other pyrimidine nucleoside analogs. A defect in dCK can lead to resistance.
Caption: this compound activation pathway and resistance.
Experimental Workflow for Cross-Resistance Studies
This workflow outlines the key steps for investigating the cross-resistance profile of this compound.
Caption: Workflow for this compound cross-resistance analysis.
References
Validating Fazarabine's Mechanism of Action: A Comparative Analysis Using Gene Expression Profiling
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Fazarabine, a pyrimidine nucleoside analog, has demonstrated antineoplastic properties, but a detailed understanding of its mechanism of action at the gene expression level remains to be fully elucidated. This guide provides a comparative analysis of this compound's presumed mechanism of action with its close structural and functional analogs, Cytarabine and Decitabine. Due to the current lack of publicly available gene expression data for this compound, this guide leverages comprehensive datasets for Cytarabine and Decitabine to infer and validate the potential molecular pathways affected by this compound. This document presents a summary of their mechanisms, comparative effects on gene expression, detailed experimental protocols for gene expression analysis, and visual representations of key signaling pathways and workflows.
Introduction to this compound and its Analogs
This compound (arabinosyl-5-azacytosine or Ara-AC) is a synthetic nucleoside analog that combines structural features of two well-established anticancer drugs: Cytarabine (ara-C) and 5-azacytidine.[1][2] Its proposed mechanism of action involves the inhibition of DNA synthesis and incorporation into DNA, leading to cell death.[1][3] Given its structural similarity to Cytarabine and Decitabine (the deoxy derivative of 5-azacytidine), a comparative analysis of their effects on gene expression can provide valuable insights into this compound's molecular activity.
-
Cytarabine (ara-C): A cornerstone in the treatment of acute myeloid leukemia (AML), Cytarabine is a pyrimidine analog that, in its triphosphate form (ara-CTP), competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and induction of apoptosis.[4][5]
-
Decitabine (5-aza-2'-deoxycytidine): An FDA-approved hypomethylating agent, Decitabine is incorporated into DNA where it covalently traps DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[6][7][8] At higher doses, it also exhibits cytotoxic effects by disrupting DNA synthesis.[9]
Comparative Mechanism of Action and Effects on Gene Expression
While direct gene expression data for this compound is not publicly available, its mechanism is believed to overlap with that of Cytarabine and Decitabine. Studies suggest this compound inhibits DNA synthesis and can be incorporated into DNA.[1] Furthermore, it has been shown to inhibit DNA methylation, albeit to a lesser extent than 5-azacytidine.[1]
The following table summarizes the key mechanistic features and observed gene expression changes for Cytarabine and Decitabine, which can be used to infer the potential effects of this compound.
| Feature | This compound (Inferred) | Cytarabine | Decitabine |
| Primary Mechanism | Inhibition of DNA synthesis, Incorporation into DNA, Weak DNA methylation inhibition.[1] | Inhibition of DNA polymerase, DNA chain termination.[4][5] | Inhibition of DNA methyltransferases (DNMTs), DNA hypomethylation, DNA damage at higher doses.[6][7][9] |
| Cell Cycle Specificity | S-phase specific.[3] | S-phase specific.[4][10] | S-phase dependent for incorporation.[6] |
| Key Affected Pathways | DNA replication and repair, Cell cycle control, Apoptosis (inferred). | DNA replication stress response, p53 signaling, Apoptosis pathways.[11] | Epigenetic regulation, Tumor suppressor gene pathways (e.g., p53, p21), Immune response pathways.[7][12][13] |
| Reported Gene Expression Changes | Not available. | Upregulation: Genes involved in DNA damage response (e.g., GADD45A), apoptosis (e.g., BAX, PUMA), and cell cycle arrest (e.g., CDKN1A/p21). Downregulation: Genes involved in cell proliferation and DNA replication (e.g., PCNA, cyclins). | Upregulation: Tumor suppressor genes silenced by methylation (e.g., CDKN2A/p16), pro-apoptotic genes, and genes involved in immune modulation. Downregulation: Oncogenes and genes involved in cell survival.[9][13] |
Signaling Pathways
The antitumor activity of these nucleoside analogs converges on several key signaling pathways that regulate cell survival, proliferation, and death.
Experimental Protocols for Gene Expression Analysis
To validate the mechanism of action of this compound and compare it with other nucleoside analogs, the following experimental workflows for microarray and RNA-sequencing (RNA-seq) are recommended.
Experimental Workflow Overview
Detailed Microarray Protocol
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., AML cell lines like HL-60 or K562) under standard conditions.
-
Treat cells with this compound, Cytarabine, or Decitabine at their respective IC50 concentrations for a predetermined time course (e.g., 24, 48, and 72 hours). Include a vehicle-treated control group.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended.[14]
-
-
cDNA Synthesis and Labeling:
-
Synthesize double-stranded cDNA from 50 ng to 1 µg of total RNA using a T7-oligo(dT) promoter primer.
-
Generate biotin-labeled cRNA by in vitro transcription using T7 RNA polymerase.
-
-
Hybridization, Washing, and Staining:
-
Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix GeneChip) for 16-24 hours at 45°C.[14]
-
Wash the arrays to remove non-specifically bound cRNA and stain with a streptavidin-phycoerythrin conjugate.
-
-
Scanning and Data Acquisition:
-
Scan the arrays using a high-resolution scanner to detect the fluorescent signals.
-
Quantify the signal intensities for each probe set using appropriate software (e.g., Affymetrix GeneChip Command Console).
-
-
Data Analysis:
-
Normalize the raw data using methods such as RMA (Robust Multi-array Average).
-
Perform statistical analysis to identify differentially expressed genes (DEGs) between treated and control groups (e.g., using a t-test or ANOVA with a fold-change cutoff of >1.5 or <-1.5 and a p-value < 0.05).
-
Conduct pathway and gene ontology (GO) enrichment analysis on the DEGs to identify affected biological processes.
-
Detailed RNA-Sequencing Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as for the microarray experiment.
-
-
RNA Extraction and Quality Control:
-
Follow the same procedure as for the microarray experiment.
-
-
Library Preparation:
-
Enrich for mRNA from total RNA using oligo(dT) magnetic beads (for polyadenylated transcripts).
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Assess the quality and concentration of the prepared library.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Processing and Analysis:
-
Perform quality control on the raw sequencing reads (FASTQ files) using tools like FastQC.
-
Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels to generate a count matrix using tools like HTSeq or featureCounts.
-
Perform differential gene expression analysis using packages such as DESeq2 or edgeR in R.
-
Conduct pathway and GO enrichment analysis on the identified DEGs.
-
Conclusion and Future Directions
This guide provides a framework for validating the mechanism of action of this compound through a comparative gene expression analysis with its analogs, Cytarabine and Decitabine. While the absence of direct gene expression data for this compound necessitates an inferential approach, the detailed experimental protocols provided herein will enable researchers to generate this crucial data. Future studies should focus on performing head-to-head comparisons of this compound, Cytarabine, and Decitabine in various cancer cell lines using RNA-seq to create a comprehensive and quantitative understanding of their distinct and overlapping effects on the transcriptome. This will be instrumental in elucidating the precise molecular mechanisms of this compound and identifying potential biomarkers for patient stratification and response prediction.
References
- 1. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 7. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytarabine - Wikipedia [en.wikipedia.org]
- 11. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genomic impact of transient low-dose decitabine treatment on primary AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Fazarabine: A Comparative Analysis of its Efficacy Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Fazarabine (1-β-D-arabinofuranosyl-5-azacytosine, ara-AC), a synthetic pyrimidine nucleoside analog, has demonstrated a broad spectrum of activity against various tumor models. This guide provides a comparative analysis of this compound's effects on different cancer cell lines, presenting available quantitative data, detailed experimental protocols for cytotoxicity assessment, and an overview of its underlying mechanism of action through signaling pathways.
Quantitative Analysis of Cytotoxicity
A key study investigated the in vitro therapeutic potential of this compound in Acute Myeloid Leukemia (AML) cell line models and compared its effects to the standard chemotherapeutic agent, Cytarabine. The results indicate that this compound exhibits a different bioactivity profile, suggesting a balance between cytostatic and cytotoxic effects, in contrast to the potent apoptosis-inducing nature of Cytarabine.[1]
Table 1: Comparative Viability and Cytotoxicity of this compound and Cytarabine in AML Cell Lines [1]
| Assay Type | Parameter | This compound | Cytarabine |
| Cell Viability | Resazurin/Alamar Blue Assay (% Viability) | 85% | 42% |
| ATP Luminescence Assay (% Viability) | 88% | 38% | |
| Cytotoxicity | Annexin V/PI (% Apoptotic Cells) | 18% | 58% |
| Caspase-3/7 Activity (Fold Activation) | 1.4-fold | 3.8-fold | |
| LDH Release (% Cytotoxicity) | 15% | 61% |
These findings suggest that this compound is a less potent inducer of immediate cell death compared to Cytarabine in AML cells, potentially offering a less toxic therapeutic alternative.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Protocol:
-
Cell Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mix, which contains substrates for the LDH enzyme.
-
Incubation and Measurement: Incubate the plate at room temperature to allow the enzymatic reaction to proceed, resulting in a color change. Measure the absorbance at approximately 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, the extent of cell damage.
Signaling Pathways
This compound, as a nucleoside analog, primarily exerts its anticancer effects by interfering with DNA synthesis. Its mechanism of action is similar to that of Cytarabine. Upon cellular uptake, this compound is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the growing DNA chain, leading to the inhibition of DNA polymerase and subsequent chain termination. This disruption of DNA replication ultimately triggers cell cycle arrest and apoptosis.
The apoptotic signaling induced by nucleoside analogs like this compound can involve multiple pathways. While specific pathways for this compound are not extensively detailed, the mechanisms of similar drugs like Clofarabine, which also induces DNA damage, point towards the activation of the p53 tumor suppressor pathway. DNA damage can lead to the stabilization and activation of p53, which in turn can transcriptionally activate pro-apoptotic proteins like BAX. This can initiate the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
Efficacy of Fazarabine in Combination Chemotherapy: A Guide for Researchers
A comprehensive review of existing literature reveals a notable absence of clinical or preclinical studies evaluating the efficacy of Fazarabine in combination with other chemotherapeutic agents. The majority of available research focuses on the pharmacokinetics, safety, and efficacy of this compound as a monotherapy in various cancer types. This guide, therefore, aims to provide a detailed overview of this compound's established mechanism of action and its performance as a single agent, while also exploring potential avenues for future combination therapy research by drawing parallels with its structural analog, cytarabine (Ara-C).
This compound: Mechanism of Action
This compound, or 1-β-D-arabinofuranosyl-5-azacytosine (Ara-AC), is a synthetic pyrimidine nucleoside that integrates the structural elements of both cytarabine and 5-azacytidine.[1][2] Its primary mode of action mirrors that of cytarabine.[3] The process is initiated by the phosphorylation of this compound into its active triphosphate form by the enzyme deoxycytidine kinase.[3] This active metabolite is then incorporated into the DNA strand during replication. The incorporation of this compound into the DNA leads to the inhibition of DNA synthesis and the creation of alkaline-labile sites, which compromises the structural integrity of the DNA.[4] This ultimately results in the cessation of cell division and induction of apoptosis in cancer cells.[3][4] Additionally, this compound has been shown to inhibit the methylation of deoxycytidine residues in DNA, although this effect is less pronounced than that of 5-azacytidine.[4] The presence and activity of deoxycytidine kinase within tumor cells are critical determinants of their sensitivity to this compound.[3]
This compound as a Monotherapy: Summary of Clinical Findings
Phase I and II clinical trials have evaluated the safety and efficacy of this compound as a single agent across various malignancies. While these studies have established its safety profile, the antitumor activity has been modest.
| Cancer Type | Key Findings | Major Toxicities |
| Metastatic Colon Cancer | No objective clinical responses were observed in a study of 18 patients. One patient showed stabilization of liver metastases.[5][6] | Neutropenia[5] |
| Advanced Squamous Cell Carcinoma of the Cervix | A trial with 23 patients reported no complete or partial responses.[7] | Neutropenia, Nephrotoxicity[7] |
| Advanced Ovarian Cancer | In a study of 22 patients previously treated with cisplatin, no complete or partial responses were noted. 48% of patients achieved stable disease.[8] | Hematologic toxicities[8] |
Experimental Protocols for Monotherapy Trials
The clinical trials of this compound as a single agent utilized continuous intravenous infusion schedules. The following table summarizes the dosing and administration schedules from key Phase I and II studies.
| Study Phase | Infusion Schedule | Starting/MTD Dose | Cycle Length |
| Phase I | 72-hour continuous infusion | 0.2 to 2.0 mg/m²/h (MTD)[9] | Every 28 days[9] |
| Phase I | 24-hour continuous infusion | 54.5 mg/m²/h (MTD)[10][11] | Not specified |
| Phase II (Colon Cancer) | 72-hour continuous infusion | 2 mg/m²/h[5] | Every 3-4 weeks[5] |
| Phase II (Cervical Cancer) | 5-day continuous infusion | 30 mg/m²/day[7] | Every 28 days[7] |
| Phase II (Ovarian Cancer) | 5-day continuous infusion | 30 mg/m²/day[8] | Every 28 days[8] |
Future Directions: this compound in Combination Therapies
The limited efficacy of this compound as a monotherapy suggests that its therapeutic potential may be enhanced in combination with other chemotherapeutic agents. The development of combination regimens for its structural analog, cytarabine, provides a strong rationale for this approach. For example, the combination of cytarabine with agents like clofarabine has shown improved outcomes in acute myeloid leukemia by modulating the accumulation of the active metabolite of cytarabine.[12]
Future research into this compound combination therapies should be systematic, beginning with preclinical in vitro and in vivo studies to identify synergistic interactions and optimal dosing schedules.
References
- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS:68761-57-9 - FACTA Search [nactem.ac.uk]
- 3. Facebook [cancer.gov]
- 4. Studies on the mechanism of action of 1-beta-D-arabinofuranosyl-5-azacytosine (this compound) in mammalian lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound (NSC 281272) in patients with metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound in advanced colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II study of this compound (NSC 281272) in patients with advanced squamous cell carcinoma of the cervix. A Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound in patients with advanced ovarian cancer. A Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of a 72-h continuous-infusion schedule of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I clinical trial of this compound as a twenty-four-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results of a phase 1-2 study of clofarabine in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Fazarabine and DNA Repair Inhibitors: A Comparative Guide to Synergistic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fazarabine (Ara-AC), a pyrimidine nucleoside analog, functions as a DNA synthesis inhibitor, leading to the formation of alkaline-labile sites and altered DNA integrity.[1] While its standalone efficacy has been explored, a growing body of evidence, primarily from studies on the structurally and functionally similar purine analog fludarabine, suggests that combining these antimetabolites with inhibitors of DNA repair pathways can lead to significant synergistic cytotoxicity in cancer cells. This guide provides a comparative overview of the experimental data supporting the synergistic effects of fludarabine—as a proxy for this compound—with various DNA repair inhibitors, including those targeting PARP, ATM, and nucleotide excision repair pathways.
Disclaimer: Direct experimental data on the synergistic effects of this compound with specific DNA repair inhibitors such as PARP, ATM, and ATR inhibitors is limited in the currently available scientific literature. Therefore, this guide utilizes data from studies on fludarabine , a closely related nucleoside analog, to provide insights into the potential synergistic mechanisms and effects. The information presented should be interpreted with this consideration.
Synergistic Effects with DNA Repair Pathway Inhibition
The central mechanism behind the synergy of nucleoside analogs like fludarabine with DNA repair inhibitors lies in a two-pronged attack on cancer cell viability. First, the nucleoside analog incorporates into DNA, causing damage and stalling replication forks. Second, the DNA repair inhibitor blocks the cell's machinery for repairing this damage, leading to an accumulation of lethal DNA lesions and subsequent cell death.
This compound in Combination with Platinum Compounds (NER Inhibition)
Studies have demonstrated that fludarabine acts synergistically with platinum-based chemotherapeutics like oxaliplatin and carboplatin, which cause DNA adducts primarily repaired by the Nucleotide Excision Repair (NER) pathway. Fludarabine is postulated to inhibit the DNA re-synthesis step of NER, leading to the accumulation of unrepaired DNA damage and double-strand breaks.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies demonstrating the synergistic effects of fludarabine with agents that induce DNA damage and rely on specific repair pathways.
Table 1: Synergistic Cytotoxicity of Fludarabine and Platinum Agents in Leukemia Cells
| Cell Line | Combination | Effect | Quantitative Measurement | Reference |
| CLL | Fludarabine + Oxaliplatin | Synergistic cell death | 29% (±3.5) apoptosis with combination vs. 10.8% (±4.2) with fludarabine alone and 4.4% (±3.1) with oxaliplatin alone. | [2] |
| U937, K562 | Fludarabine + Carboplatin | Synergistic interaction | Isobologram analysis demonstrated synergy. | [3] |
| K562 | Fludarabine + Carboplatin | Increased DNA damage | Synergistic induction of histone γH2AX formation. | [3] |
Table 2: Synergistic Effects of Fludarabine and Other DNA Damaging Agents/Repair Inhibitors
| Cell Line | Combination | Effect | Quantitative Measurement | Reference |
| AML Cell Lines (KBM3/Bu2506, MV4-11, MOLM14, OCI-AML3) | Fludarabine + Clofarabine + Busulfan + Vorinostat + Olaparib (PARP inhibitor) | Synergistic cytotoxicity | Combination Index (CI) < 1 at clinically relevant cytotoxic concentrations. | [4] |
| Bu-resistant AML (KBM3/Bu2506) | Fludarabine + Clofarabine + Busulfan | Enhanced cytotoxicity | Cell survival decreased to 59% with the three-drug combination compared to 84-85% with single agents or a two-drug combination at the same concentrations. | [5] |
| Chemoresistant B-CLL cells | Fludarabine + NU7441 (DNA-PK inhibitor) | Potentiation of cytotoxicity | 2–14 fold potentiation of fludarabine's effect. | [6] |
| Chemoresistant B-CLL cells | Fludarabine + KU55933 (ATM inhibitor) | Sensitization to fludarabine | Early data indicates sensitization. | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Synergy: this compound (Fludarabine) and DNA Repair Inhibition
The following diagram illustrates the proposed mechanism of synergistic action between a nucleoside analog like fludarabine and an inhibitor of a DNA repair pathway, for instance, a PARP inhibitor.
References
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic effects of combination with fludarabine and carboplatin depend on fludarabine-mediated inhibition of enhanced nucleotide excision repair in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity of fludarabine, clofarabine, busulfan, vorinostat and olaparib in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fazarabine
For Immediate Implementation by Laboratory and Drug Development Professionals
This document provides essential safety and logistical guidance for the proper disposal of Fazarabine, a cytotoxic antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound and any materials that come into contact with it are classified as hazardous cytotoxic waste and must be managed accordingly.
Immediate Safety and Handling Precautions
All personnel handling this compound waste must be trained in the management of cytotoxic agents.[1][2] Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal to minimize exposure risk.
Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be elastic or ribbed. | Protects the body from splashes and aerosol exposure. The solid front provides maximum protection to the torso. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects the eyes from splashes of liquid this compound or aerosolized particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when there is a risk of aerosol generation, such as during spill cleanup or when handling powdered this compound. | Prevents inhalation of hazardous particles. |
This compound Waste Segregation and Containment
Proper segregation of this compound waste at the point of generation is the first and most critical step in the disposal process. All this compound-contaminated waste must be kept separate from regular laboratory trash and other chemical waste streams.
Waste Container Specifications
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., gloves, gowns, bench paper, empty vials, contaminated labware) | Puncture-resistant, leak-proof container with a secure lid. Lined with a yellow, thick-gauge plastic bag. | Clearly labeled with "CYTOTOXIC WASTE," "CHEMOTHERAPY WASTE," or "HAZARDOUS DRUG WASTE" and the universal biohazard symbol. |
| Liquid Waste (e.g., unused this compound solutions, contaminated cell culture media) | Puncture-resistant, leak-proof, and shatter-resistant container (e.g., high-density polyethylene) with a secure, screw-on cap. | Clearly labeled with "CYTOTOXIC LIQUID WASTE," the name "this compound," and the approximate concentration. |
| Sharps Waste (e.g., needles, syringes, contaminated glass slides) | Puncture-proof, leak-proof sharps container with a restricted opening. | Clearly labeled with "CYTOTOXIC SHARPS" and the universal biohazard symbol. |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste from the point of generation to final disposal.
-
At the Point of Generation:
-
Immediately place all contaminated solid waste, including used PPE, into the designated yellow cytotoxic waste container.
-
Carefully collect all liquid this compound waste in the designated cytotoxic liquid waste container. Do not pour liquid this compound waste down the drain. [3][4]
-
Dispose of all contaminated sharps directly into the designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
-
Container Sealing and Storage:
-
Once a waste container is three-quarters full, securely seal it to prevent leakage.
-
Wipe the exterior of the sealed container with a suitable decontaminating agent (e.g., a high-pH cleaning solution) to remove any surface contamination.
-
Store sealed containers in a designated, secure area away from general laboratory traffic until collection. This area should be clearly marked with a warning sign indicating the presence of cytotoxic waste.
-
-
Waste Collection and Transport:
-
Waste collection should be performed by trained personnel or a licensed hazardous waste contractor.
-
A hazardous waste manifest must be completed for the transport of this compound waste to a licensed disposal facility.[2][4][5] This document tracks the waste from its point of origin to its final destination.
-
-
Final Disposal:
Note on Chemical Inactivation: Currently, there are no widely documented and approved chemical inactivation protocols specifically for the bulk disposal of this compound. While this compound is known to be susceptible to degradation, relying on this for disposal is not recommended due to the lack of validated procedures to ensure complete neutralization. Therefore, incineration remains the only approved final disposal method.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
Spill Management
In the event of a this compound spill, immediate action is required to contain the spill and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
Solids/Powders: Gently cover the spill with damp absorbent pads to avoid aerosolizing the powder.
-
-
Clean the Area:
-
Use a chemotherapy-rated detergent to clean the spill area, followed by a thorough rinse with water.
-
All cleanup materials must be disposed of as cytotoxic waste.
-
-
Decontaminate Reusable Equipment: Any reusable equipment that comes into contact with this compound must be thoroughly decontaminated.
By implementing these procedures, research and drug development professionals can ensure a safe working environment and maintain compliance with hazardous waste regulations.
References
- 1. Home | Environmental Health and Safety [uab.edu]
- 2. stanfordhealthcare.org [stanfordhealthcare.org]
- 3. Cost Savings and Waste Reduction Through Redispensing Unused Oral Anticancer Drugs: The ROAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
Safeguarding Health: A Comprehensive Guide to Handling Fazarabine
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Fazarabine is paramount. This compound, an antineoplastic agent, is classified as a cytotoxic drug, necessitating stringent safety protocols to minimize exposure risks.[1][2] Adherence to these guidelines is crucial for preventing potential health hazards, including skin irritation, serious eye irritation, and harm if swallowed.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, inhalation, and accidental ingestion.[3] The following table summarizes the required PPE, drawing on general guidelines for cytotoxic agents.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves; double-gloving recommended.[4][5] | Prevents skin contact with the drug. Double-gloving provides an additional barrier.[5] |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and personal clothing from contamination.[3] |
| Eye Protection | Safety goggles or a full-face shield.[3][4] | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | A NIOSH-certified respirator should be used when handling the powder form or when there is a risk of aerosolization.[6] Surgical masks are insufficient.[6] | Prevents inhalation of airborne drug particles. |
| Shoe Covers | Disposable shoe covers.[4] | Prevents the spread of contamination outside of the handling area. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposing of this compound and related waste is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal.
Immediate Actions in Case of Exposure or Spills
In the event of accidental exposure or a spill, prompt and correct action is crucial to mitigate risks.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Spills: In case of a spill, the area should be immediately secured to prevent further spread.[8] A spill kit containing appropriate PPE, absorbent materials, and cleaning agents should be readily available.[9] All materials used for cleanup must be disposed of as cytotoxic waste.[3]
Disposal of this compound and Contaminated Materials
All materials that have come into contact with this compound, including gloves, gowns, syringes, and vials, are considered cytotoxic waste and must be disposed of accordingly.[10] This waste should be placed in clearly labeled, sealed, and puncture-resistant containers.[10] Disposal must adhere to all local, state, and federal regulations for hazardous waste.[8] Housekeeping personnel involved in handling this waste must be trained on the associated risks and proper handling procedures.[10]
References
- 1. This compound | C8H12N4O5 | CID 47751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling cytotoxic material [cleanroomtechnology.com]
- 6. ashp.org [ashp.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
